L-703606
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLTYZVXORBNLB-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162704 | |
| Record name | L 703606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144425-84-3 | |
| Record name | L 703606 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 703606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Development of L-703,606: A Potent and Selective NK1 Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), has been a significant target in drug discovery for decades. Activation of the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. The quest for potent and selective antagonists of this receptor led to the development of a novel class of therapeutic agents with applications in treating chemotherapy-induced nausea and vomiting (CINV), depression, and other disorders. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of L-703,606, a potent and selective non-peptide NK1 receptor antagonist.
The Dawn of a New Class of Antagonists: From Peptides to Non-Peptides
Early efforts to block the NK1 receptor focused on peptide-based antagonists derived from the structure of Substance P itself. However, these early compounds were plagued by poor oral bioavailability, low potency, and lack of selectivity, limiting their therapeutic potential. A significant breakthrough came in 1991 with the independent disclosure of non-peptide NK1 receptor antagonists by three pharmaceutical companies. This marked a turning point, paving the way for the development of orally active and highly potent antagonists.
Merck, in 1993, initiated structure-activity relationship (SAR) studies based on the lead compounds CP-96,345 and CP-99,994. These investigations aimed to optimize the potency, selectivity, and pharmacokinetic properties of this new class of antagonists. L-703,606 emerged from this medicinal chemistry effort as an iodinated analog of CP-96,345, where an iodine substituent replaced the methoxy (B1213986) group.[1] This modification was instrumental in the development of a radiolabeled version of the molecule, [¹²⁵I]L-703,606, which has become an invaluable tool for the biochemical and pharmacological characterization of the human NK1 receptor.[1]
Quantitative Pharmacological Profile of L-703,606
The potency and selectivity of L-703,606 as an NK1 receptor antagonist have been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data.
| Binding Affinity | |
| Parameter | Value |
| IC₅₀ (inhibition of [¹²⁵I]Tyr⁸-Substance P binding) | 2 nM |
| Kd ([¹²⁵I]L-703,606 binding to human NK1 receptor) | 0.3 nM |
| In Vitro Potency | |
| Parameter | Value |
| Kb (Substance P-induced inositol (B14025) phosphate (B84403) generation) | 29 nM |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of L-703,606 for the human NK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor. Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Competition Binding Assay:
-
A fixed concentration of the radioligand, [¹²⁵I]Tyr⁸-Substance P or [¹²⁵I]L-703,606, is incubated with the cell membranes.
-
Increasing concentrations of unlabeled L-703,606 are added to compete for binding to the NK1 receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
-
Data Analysis: The concentration of L-703,606 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation. For saturation binding assays using [¹²⁵I]L-703,606, increasing concentrations of the radioligand are incubated with the membranes to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Substance P-Induced Inositol Phosphate Accumulation Assay
Objective: To determine the functional antagonist activity of L-703,606 at the NK1 receptor.
Methodology:
-
Cell Culture: CHO cells expressing the human NK1 receptor are cultured in appropriate media.
-
Labeling: Cells are labeled overnight with myo-[³H]inositol to incorporate the radiolabel into cellular phosphoinositides.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of L-703,606 for a defined period.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of Substance P to induce the hydrolysis of phosphoinositides and the production of inositol phosphates.
-
Extraction and Quantification: The reaction is terminated, and the water-soluble inositol phosphates are extracted. The different inositol phosphate species (IP₁, IP₂, IP₃) are separated by anion-exchange chromatography and the radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The ability of L-703,606 to inhibit the Substance P-induced accumulation of inositol phosphates is determined, and the antagonist dissociation constant (Kb) is calculated.
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon binding of Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes. L-703,606, as a competitive antagonist, blocks the initial binding of Substance P to the NK1 receptor, thereby inhibiting this entire downstream signaling cascade.
References
L-703606 mechanism of action on the NK1 receptor
An In-Depth Technical Guide to the Mechanism of Action of L-703,606 on the NK1 Receptor
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of L-703,606, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a key target in various physiological processes, including pain, inflammation, and emesis.[1] L-703,606 serves as a critical tool for elucidating the roles of the SP/NK1R system and as a benchmark for the development of novel therapeutics.
Core Mechanism of Action
L-703,606 functions as a competitive antagonist at the human NK1 receptor.[2] This mechanism involves direct binding to the receptor at the same site as the endogenous ligand, Substance P. By occupying the receptor, L-703,606 prevents SP from binding and initiating the downstream signaling cascade. This action is reversible and surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist (Substance P).
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[1] Agonist binding by SP triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). L-703,606 competitively blocks this entire sequence of events by preventing the initial receptor activation.[2]
Quantitative Pharmacological Data
The potency and binding characteristics of L-703,606 at the human NK1 receptor have been determined through radioligand binding and functional assays. As an iodinated analog of the antagonist CP-96,345, L-703,606 is also suitable for use as a radiotracer ([¹²⁵I]L-703,606) for receptor characterization.[3]
| Parameter | Value | Assay Type | Cell System | Reference |
| Kd | 0.3 nM | Saturation Binding | Human NK1 / CHO Cells | [2][3] |
| IC50 | 2 nM | Competitive Binding ([¹²⁵I]-Tyr⁸-SP) | Human NK1 / CHO Cells | [2] |
| Kb | 29 nM | Functional Antagonism (Inositol Phosphate) | Human NK1 / CHO Cells | [2] |
| Table 1: Binding Affinity and Functional Potency of L-703,606. |
Detailed Experimental Protocols
The characterization of L-703,606 relies on a series of established in vitro pharmacological assays.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of L-703,606 for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in a suitable binding buffer.[4]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr⁸-Substance P), and a range of concentrations of unlabeled L-703,606.[2]
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[4]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[4]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of L-703,606. Fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[4]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of L-703,606 to block the SP-induced increase in intracellular calcium.
Methodology:
-
Cell Preparation: Plate cells expressing the NK1 receptor (e.g., CHO-NK1) in a microplate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating them in a buffer containing the dye. Intracellular esterases cleave the AM ester, trapping the fluorescent indicator inside the cells.[5][6]
-
Antagonist Incubation: Add varying concentrations of L-703,606 to the wells and incubate for a defined period.
-
Signal Measurement: Place the microplate into a kinetic fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading for each well.
-
Agonist Stimulation: Inject a fixed concentration of Substance P (typically the EC₈₀) into all wells to stimulate the receptor.
-
Data Acquisition: Continuously record the fluorescence intensity immediately following agonist addition. The increase in fluorescence corresponds to the rise in intracellular [Ca²⁺].
-
Data Analysis: The inhibitory effect of L-703,606 is determined by the reduction in the peak fluorescent signal compared to the control (agonist alone). Plot the percent inhibition against the log concentration of L-703,606 to determine the functional IC₅₀.[6]
Schild Regression Analysis
Schild analysis is the gold-standard method to definitively classify the nature of the antagonism (e.g., competitive vs. non-competitive) and to derive the antagonist's equilibrium dissociation constant (KB), expressed as a pA₂ value.[7]
Methodology:
-
Generate Agonist Dose-Response Curve: Perform a functional assay (such as the calcium mobilization assay) with a range of Substance P concentrations to generate a control dose-response curve and determine the EC₅₀ of the agonist.
-
Generate Curves with Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of L-703,606.
-
Calculate Dose Ratios (DR): For each concentration of L-703,606, determine the new EC₅₀ of Substance P. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist. A simple competitive antagonist will cause a parallel rightward shift in the dose-response curve without depressing the maximum response.[7]
-
Construct Schild Plot: Plot log(DR - 1) on the y-axis versus the log of the molar concentration of L-703,606 on the x-axis.
-
Data Analysis: Perform a linear regression on the plotted points. For a simple competitive antagonist, the slope of the line should not be significantly different from 1.0. The x-intercept of the regression line is the pA₂ value, which is the negative logarithm of the KB.[7][8]
Conclusion
L-703,606 is a high-affinity, selective, and competitive antagonist of the human NK1 receptor. Its mechanism of action is characterized by the direct blockade of Substance P binding, which prevents Gq/11-mediated activation of Phospholipase C and subsequent intracellular calcium mobilization. The quantitative pharmacology and specific mechanism have been robustly defined through a combination of radioligand binding assays and functional assessments, establishing it as a valuable pharmacological tool for investigating the tachykinin system.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Radioiodinated L-703,606: a potent, selective antagonist to the human NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. bu.edu [bu.edu]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of L-703,606: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-703,606 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. As a member of the tachykinin receptor family, the NK1 receptor is primarily activated by the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists like L-703,606 are valuable research tools and have been investigated for their therapeutic potential in several clinical indications. This technical guide provides a comprehensive overview of the pharmacological profile of L-703,606, including its binding characteristics, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.
Core Pharmacological Attributes
L-703,606 acts as a competitive antagonist at the human NK1 receptor, effectively blocking the downstream signaling cascades initiated by Substance P.[1] Its utility as a research tool is further enhanced by its radioiodinated form, [125I]L-703,606, which serves as a high-affinity radioligand for the characterization of NK1 receptors.[2]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters of L-703,606.
| Parameter | Receptor | Species | Value | Reference |
| IC50 | Human NK1 | In vitro (CHO cells) | 2 nM | [1] |
| Kd | Human NK1 | In vitro (CHO cells) | 0.3 nM | [1][2] |
| Kb | Human NK1 | In vitro (CHO cells) | 29 nM | [1] |
Table 1: Binding and Functional Affinity of L-703,606 at the NK1 Receptor
Mechanism of Action and Signaling Pathways
L-703,606 exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor by Substance P typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking the initial binding of Substance P, L-703,606 effectively abrogates this signaling cascade.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the methodology used to determine the binding affinity of L-703,606 for the human NK1 receptor.
Objective: To determine the IC50 and Kd of L-703,606 for the human NK1 receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
[125I]Tyr8-Substance P (Radioligand).
-
L-703,606 (Test compound).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl2, 0.1% bovine serum albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% BSA.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
Procedure:
-
Incubate the CHO cell membranes (50 µg of protein) with [125I]Tyr8-Substance P (50 pM) and varying concentrations of L-703,606 in the assay buffer.
-
The total assay volume is 200 µL.
-
Incubate for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of 1 µM unlabeled Substance P.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation. For saturation binding, varying concentrations of [125I]L-703,606 are incubated with the membranes to determine the Kd and Bmax.
Inositol Phosphate (B84403) Generation Assay
This functional assay measures the ability of L-703,606 to antagonize Substance P-induced intracellular signaling.
Objective: To determine the Kb of L-703,606 for its antagonism of Substance P-induced inositol phosphate accumulation.
Materials:
-
CHO cells stably expressing the human NK1 receptor.
-
[3H]myo-inositol.
-
Substance P.
-
L-703,606.
-
Lithium chloride (LiCl).
-
Dowex AG1-X8 resin.
Procedure:
-
Culture CHO-hNK1R cells in the presence of [3H]myo-inositol (1 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubate the cells with varying concentrations of L-703,606 for 15 minutes in a buffer containing 10 mM LiCl.
-
Stimulate the cells with Substance P (e.g., 10 nM) for 30 minutes at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and apply them to Dowex AG1-X8 columns.
-
Elute the inositol phosphates with formic acid.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
Calculate the Kb value from the concentration-response curves using the Schild equation.
In Vivo Pharmacology
Neurogenic Inflammation Model
L-703,606 has been evaluated in a rat model of neurogenic inflammation, a process where the release of neuropeptides from sensory nerves causes plasma extravasation and vasodilation.
Model: Mustard oil-induced edema in the rat masseter muscle.[3]
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Induction of Inflammation: Intramuscular injection of mustard oil (MO) into the masseter muscle.
-
Treatment: Pre-treatment with L-703,606 (1 µL of a 100 nmol solution) administered directly into the masseter muscle 15 minutes prior to MO injection.[3]
-
Outcome Measurement: The extent of edema is assessed by the percentage weight difference between the injected and non-injected masseter muscles.
Results: In this model, pre-treatment with L-703,606 did not significantly inhibit the MO-induced edema, suggesting that Substance P may not play a critical role in this specific model of skeletal muscle inflammation.[3] However, L-703,606 was able to block the swelling induced by exogenous application of Substance P, confirming its in vivo target engagement.[3]
Cisplatin-Induced Emesis Model
Model: Cisplatin-induced emesis in ferrets.
General Protocol:
-
Animals: Male ferrets.
-
Emesis Induction: Intraperitoneal or intravenous injection of cisplatin (B142131) (typically 5-10 mg/kg).
-
Treatment: Administration of the test compound (e.g., an NK1 receptor antagonist) via oral or parenteral routes at various time points before and/or after cisplatin administration.
-
Outcome Measurement: The number of retches and vomits are recorded over a defined observation period (e.g., 24-72 hours) to assess both acute and delayed emesis.
Pharmacokinetics and Metabolism
Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of L-703,606 is limited in publicly available literature. Further studies would be required to fully characterize its pharmacokinetic profile.
Conclusion
L-703,606 is a valuable pharmacological tool for the study of the NK1 receptor. Its high potency and selectivity make it an excellent antagonist for in vitro and in vivo investigations into the physiological and pathological roles of the Substance P/NK1 receptor system. While its clinical development has not progressed as far as other NK1 receptor antagonists, its well-characterized in vitro pharmacology continues to make it a staple in preclinical research. This guide provides a foundational understanding of the pharmacological profile of L-703,606 to aid researchers in its effective application.
References
- 1. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P does not play a critical role in neurogenic inflammation in the rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
L-703,606: A Technical Guide to its Binding Affinity and Selectivity for the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of L-703,606, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. The document details its binding affinity, selectivity profile, and the experimental methodologies used for its characterization.
Core Concepts: L-703,606 and the NK1 Receptor
The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. L-703,606 is a competitive antagonist that binds to the NK1 receptor, thereby blocking the downstream signaling initiated by Substance P. Its high affinity and selectivity make it a valuable tool in pharmacological research and a lead compound in the development of therapeutic agents.
Data Presentation: Binding Affinity and Selectivity of L-703,606
The following tables summarize the quantitative data regarding the binding affinity of L-703,606 for the human NK1 receptor. While L-703,606 is widely reported as being highly selective for the NK1 receptor over the NK2 and NK3 receptor subtypes, specific Ki or IC50 values for the latter two were not available in the reviewed literature.
Table 1: Binding Affinity of L-703,606 for the Human NK1 Receptor
| Parameter | Value (nM) | Method | Reference |
| IC50 | 2 | Inhibition of 125I-Tyr8-Substance P binding | [1] |
| Kd ([125I]L-703,606) | 0.3 | Saturation binding with radioiodinated ligand | [1] |
| Kb | 29 | Inhibition of Substance P-induced inositol (B14025) phosphate (B84403) generation | [1] |
Table 2: Selectivity Profile of L-703,606
| Receptor Subtype | Binding Affinity (Ki or IC50 in nM) | Selectivity (fold vs. NK1) |
| Human NK1 | ~0.3 - 2 | - |
| Human NK2 | Not explicitly quantified in reviewed literature | Reported to be highly selective |
| Human NK3 | Not explicitly quantified in reviewed literature | Reported to be highly selective |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol outlines the methodology for determining the binding affinity of L-703,606 to the human NK1 receptor expressed in CHO cell membranes using the radioiodinated ligand [125I]L-703,606.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured and harvested.
-
Cells are washed with a suitable buffer (e.g., Tris-HCl) and then homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
For saturation binding experiments, increasing concentrations of [125I]L-703,606 are incubated with a fixed amount of cell membrane preparation.
-
For competition binding experiments, a fixed concentration of [125I]L-703,606 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled L-703,606 or other competing ligands.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor antagonist.
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is then quantified using a gamma counter.
4. Data Analysis:
-
For saturation binding, the data is analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Substance P-Induced Inositol Phosphate Accumulation Assay
This functional assay measures the ability of L-703,606 to antagonize the activation of the NK1 receptor by Substance P, which leads to the production of inositol phosphates.
1. Cell Culture and Labeling:
-
CHO cells stably expressing the human NK1 receptor are cultured in appropriate media.
-
The cells are seeded into multi-well plates and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.
2. Antagonist and Agonist Treatment:
-
After labeling, the cells are washed to remove unincorporated [3H]inositol.
-
The cells are pre-incubated with various concentrations of L-703,606 or vehicle for a defined period.
-
Subsequently, the cells are stimulated with a fixed concentration of Substance P to induce the production of inositol phosphates.
3. Extraction and Separation of Inositol Phosphates:
-
The stimulation is stopped by the addition of an acid (e.g., perchloric acid).
-
The inositol phosphates are extracted from the cells.
-
The different inositol phosphate species are separated using anion-exchange chromatography.
4. Quantification and Data Analysis:
-
The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
The data is analyzed to determine the concentration-dependent inhibition of Substance P-induced inositol phosphate accumulation by L-703,606.
-
The Kb value, representing the equilibrium dissociation constant of the antagonist, can be determined from this functional assay.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway and Antagonism by L-703,606.
Caption: Workflow of a Radioligand Binding Assay for NK1 Receptor.
References
In Vitro Characterization of L-733,060: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-733,060 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). The interaction between SP and the NK1 receptor is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. This technical guide provides a comprehensive overview of the in vitro characterization of L-733,060, detailing its binding affinity, functional antagonism, and its impact on key signaling pathways.
Core Mechanism of Action
L-733,060 acts as a competitive antagonist at the human NK1 receptor. This means that it binds to the same site as the endogenous ligand, Substance P, but does not activate the receptor. By occupying the binding site, L-733,060 prevents Substance P from binding and initiating downstream signaling cascades.
Quantitative Pharmacological Data
The in vitro pharmacological profile of L-733,060 has been characterized through various assays. The following tables summarize key quantitative data, providing insights into its potency and affinity for the NK1 receptor.
Table 1: Receptor Binding Affinity of L-733,060
| Parameter | Value | Species/Cell Line | Radioligand | Reference |
| Ki | 0.8 nM | Human NK1 Receptor (CHO cells) | [3H]-Substance P | [1] |
| Kd | 0.3 nM | Human NK1 Receptor | [125I]L-703,606 |
Table 2: Functional Antagonism of L-733,060
| Assay | Parameter | Value | Agonist | Cell Line | Reference |
| Substance P-induced Calcium Mobilization | IC50 | ~1 nM | Substance P | CHO cells expressing human NK1 receptor | [1] |
| Schild Analysis | pA2 | 8.1 | Substance P | Various tissues |
Signaling Pathways Modulated by L-733,060
Substance P, upon binding to the NK1 receptor, activates several intracellular signaling pathways. L-733,060 effectively blocks these downstream effects.
Gq-Protein Coupled Signaling Cascade
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Activation of the NK1 receptor by Substance P can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation and survival. L-733,060 has been shown to inhibit SP-induced ERK phosphorylation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize L-733,060.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-733,060 for the NK1 receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1) in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand (e.g., [3H]-Substance P), and varying concentrations of L-733,060.
-
For total binding, omit L-733,060. For non-specific binding, include a high concentration of a non-labeled NK1 antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-733,060 concentration.
-
Determine the IC50 value (the concentration of L-733,060 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of L-733,060 to inhibit Substance P-induced increases in intracellular calcium.
Protocol:
-
Cell Preparation:
-
Seed CHO-hNK1 cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.
-
-
Antagonist Treatment:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of L-733,060 to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence imaging plate reader (FLIPR).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously.
-
Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the L-733,060 concentration.
-
Calculate the IC50 value from the resulting dose-response curve using non-linear regression.
-
ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of L-733,060 on Substance P-induced phosphorylation of ERK.
Protocol:
-
Cell Culture and Treatment:
-
Culture CHO-hNK1 cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with varying concentrations of L-733,060 for a specified time.
-
Stimulate the cells with Substance P for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the L-733,060 concentration to assess the inhibitory effect.
-
Conclusion
The in vitro characterization of L-733,060 demonstrates that it is a highly potent and selective competitive antagonist of the human NK1 receptor. It effectively blocks Substance P-induced signaling through both the Gq/calcium and MAPK/ERK pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and investigating the role of the Substance P/NK1 receptor system in health and disease.
References
L-703,606 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Tachykinin NK1 Receptor Antagonist
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of L-703,606, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of NK1 receptor antagonists.
Introduction
The tachykinin family of neuropeptides, including Substance P (SP), plays a crucial role in numerous physiological and pathological processes, such as pain transmission, inflammation, and emesis. The biological effects of SP are primarily mediated through the G-protein coupled NK1 receptor. Consequently, antagonism of the NK1 receptor has been a key strategy in the development of novel therapeutics for conditions like chemotherapy-induced nausea and vomiting, depression, and chronic pain. L-703,606 emerged from these efforts as a high-affinity antagonist with a distinct chemical scaffold, providing a valuable tool for probing the SAR of NK1 receptor ligands.
Core Structure and Pharmacophore
The core structure of L-703,606 is a cis-2-(diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine. The key pharmacophoric elements essential for high-affinity binding to the NK1 receptor have been elucidated through extensive SAR studies of related compounds. These elements generally include:
-
A basic nitrogen atom: Typically a tertiary amine, which is protonated at physiological pH and engages in an ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain 3.
-
Two aromatic rings: These engage in hydrophobic and van der Waals interactions within the receptor binding pocket.
-
A hydrogen bond acceptor: This feature is often an ether or a similar functional group that interacts with a specific residue in the receptor.
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for L-703,606 and a series of related 4,4-disubstituted piperidine (B6355638) NK1 antagonists. These compounds share key pharmacophoric features with L-703,606 and provide valuable insights into the structural requirements for high-affinity NK1 receptor binding.
| Compound | R Group | hNK1 IC50 (nM) |
| L-703,606 | N/A (Azabicyclo[2.2.2]octane core) | 2 |
| Analog 1 | -CH2-(3,5-bis(trifluoromethyl)phenyl) | 0.95 |
| Analog 2 | -CH2-(3,5-dichlorophenyl) | 3.4 |
| Analog 3 | -CH2-(3,5-dimethylphenyl) | 12 |
| Analog 4 | -SO2-(3,5-bis(trifluoromethyl)phenyl) | 5.7 |
| Analog 5 | -CO-(3,5-bis(trifluoromethyl)phenyl) | 5.3 |
Table 1: Structure-Activity Relationship of L-703,606 and Related Piperidine Analogs for the Human NK1 Receptor. The IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the human NK1 receptor.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol details the method used to determine the binding affinity (Ki) of L-703,606 and its analogs for the human NK1 receptor.
1. Membrane Preparation:
- Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured and harvested.
- Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in assay buffer.
2. Binding Assay:
- The assay is performed in a 96-well plate format.
- Each well contains:
- Cell membrane preparation (typically 10-20 µg of protein).
- A fixed concentration of a radiolabeled NK1 receptor antagonist, such as [125I]L-703,606 (at a concentration close to its Kd, e.g., 0.3 nM).[1]
- Varying concentrations of the unlabeled test compound (e.g., L-703,606 or its analogs).
- Non-specific binding is determined in the presence of a high concentration of a potent unlabeled NK1 antagonist (e.g., 1 µM aprepitant).
- The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Substance P-Induced Guinea Pig Ileum Contraction Assay (Functional Activity)
This ex vivo functional assay is used to determine the potency of L-703,606 and its analogs in antagonizing the physiological effects of Substance P.
1. Tissue Preparation:
- A male guinea pig is euthanized, and a segment of the terminal ileum is removed.
- The longitudinal muscle with the myenteric plexus attached is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
- The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
2. Experimental Procedure:
- Cumulative concentration-response curves to Substance P are generated by adding increasing concentrations of SP to the organ bath and recording the resulting muscle contraction using an isometric force transducer.
- After obtaining a stable control response to SP, the tissue is washed and incubated with a specific concentration of the antagonist (L-703,606 or an analog) for a predetermined period (e.g., 30-60 minutes).
- A second concentration-response curve to SP is then generated in the presence of the antagonist.
3. Data Analysis:
- The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration to generate dose-response curves.
- The potency of the antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. Alternatively, an IC50 value can be determined as the concentration of the antagonist that produces a 50% inhibition of the maximal response to a submaximal concentration of Substance P.
Signaling Pathways and Visualizations
L-703,606, as an NK1 receptor antagonist, blocks the downstream signaling cascades initiated by the binding of Substance P. The primary signaling pathway involves the coupling of the NK1 receptor to Gq/11 proteins.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of L-703,606.
Caption: Experimental workflow for determining the SAR of L-703,606 analogs.
Conclusion
The structure-activity relationship of L-703,606 and its analogs highlights the critical structural features necessary for high-affinity antagonism of the NK1 receptor. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for the rational design and optimization of novel NK1 receptor antagonists. Further exploration of the chemical space around the L-703,606 scaffold may lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
L-703,606 as a Radioligand for NK1 Receptor Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of L-703,606 as a radioligand for the study of the Neurokinin-1 (NK1) receptor. L-703,606 is a potent and selective non-peptide antagonist of the human NK1 receptor, making its radiolabeled forms invaluable tools for receptor characterization, drug screening, and neuroimaging studies. This document details the binding characteristics of radiolabeled L-703,606, provides in-depth experimental protocols for its use in radioligand binding assays and autoradiography, and outlines the key signaling pathways of the NK1 receptor.
Introduction to L-703,606 and the NK1 Receptor
The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders. Consequently, the NK1 receptor is a significant target for drug development.
L-703,606, with the chemical name (cis)-2-(Diphenylmethyl)-N-[(2-iodophenyl)-methyl]-1-azabicyclo[2.2.2]octan-3-amine, is a high-affinity competitive antagonist of the human NK1 receptor. Its radioiodinated form, [¹²⁵I]L-703,606, has been synthesized and extensively characterized, demonstrating its utility in probing the biochemical and pharmacological properties of the NK1 receptor. While specific details on the synthesis of a tritiated form, [³H]L-703,606, are less prevalent in publicly available literature, the principles of its use in radioligand binding assays are analogous to other tritiated ligands.
Quantitative Binding Data
The binding characteristics of radiolabeled L-703,606 and other key NK1 receptor ligands are summarized in the tables below. These data are crucial for designing and interpreting experiments, as well as for comparing the potencies of novel compounds.
Table 1: Binding Affinity of Radiolabeled Ligands for the NK1 Receptor
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]L-703,606 | Human NK1/CHO cell membranes | 0.3 | Not Reported | [1] |
| [³H]-[Sar⁹,Met(O₂)¹¹]-SP | Rat brain membrane | 1.4 ± 0.5 | 160 ± 3.0 | [2] |
| [³H]Substance P | Transfected CHO cells expressing rat NK1 receptor | 0.33 ± 0.13 | 5830 ± 1160 | [3] |
| [¹²⁵I]-Substance P | Human NK1 Receptor Membranes | 0.04 | 330 | [4] |
Table 2: Inhibitory Constants (Ki) of Various Compounds for the NK1 Receptor
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| L-703,606 | [¹²⁵I]-Tyr⁸-Substance P | Human NK1 receptor | 2 (IC₅₀) | [1] |
| Substance P | [¹²⁵I]L-703,606 | Human NK1/CHO cell membranes | 0.04 ± 0.03 (high affinity site), 1.5 ± 0.7 (low affinity site) | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing radiolabeled L-703,606 are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory equipment.
Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity and density of NK1 receptors in a given tissue or cell preparation using a radiolabeled form of L-703,606.
3.1.1. Membrane Preparation
-
Homogenization: Tissues or cells expressing the NK1 receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.
-
Storage: The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method (e.g., BCA assay). Aliquots of the membrane preparation can be stored at -80°C.
3.1.2. Binding Assay
-
Incubation: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of diluted membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).
-
50 µL of assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) or unlabeled competitor for displacement assays. For saturation binding, this will be buffer alone. For determining non-specific binding, a high concentration of an unlabeled NK1 receptor ligand (e.g., 10 µM L-703,606) is added.
-
50 µL of radiolabeled L-703,606 at the desired concentration. For saturation experiments, a range of concentrations is used.
-
-
Incubation Time and Temperature: Incubate the plate for 60 minutes at 27°C with gentle agitation.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI). A cell harvester is used to aspirate the contents of the wells and wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.
3.1.3. Data Analysis
-
Saturation Binding: Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The resulting data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Binding: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Autoradiography
This protocol outlines the localization of NK1 receptors in tissue sections using a radiolabeled form of L-703,606.
3.2.1. Tissue Sectioning
-
Freezing: Freshly dissected tissues are rapidly frozen.
-
Sectioning: Thin sections (e.g., 20 µm) are cut using a cryostat and thaw-mounted onto gelatin-coated microscope slides.
3.2.2. Autoradiographic Labeling
-
Pre-incubation: Slides are brought to room temperature and pre-incubated in buffer (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissue and remove endogenous ligands.
-
Incubation: The sections are incubated with the radiolabeled L-703,606 in a humidified chamber. The incubation buffer should be optimized but often contains protease inhibitors. For non-specific binding, adjacent sections are incubated in the presence of an excess of unlabeled L-703,606.
-
Washing: Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.
-
Drying: The slides are quickly rinsed in distilled water and dried under a stream of cool, dry air.
3.2.3. Imaging and Analysis
-
Exposure: The labeled slides are apposed to a tritium-sensitive phosphor screen or autoradiographic film.
-
Imaging: After an appropriate exposure time, the screen is scanned using a phosphorimager, or the film is developed.
-
Analysis: The resulting images show the distribution of NK1 receptors. The density of binding in different regions can be quantified using image analysis software and compared to standards.
NK1 Receptor Signaling Pathways
The binding of an agonist, such as Substance P, to the NK1 receptor initiates a cascade of intracellular signaling events. L-703,606, as an antagonist, blocks these pathways. Understanding these pathways is crucial for interpreting the functional consequences of NK1 receptor modulation.
The NK1 receptor primarily couples to Gq/11 and Gs G-proteins.[5][6]
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway can subsequently activate downstream signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
-
Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).
These primary signaling events can influence a multitude of cellular processes, including cell proliferation, migration, and survival, through the modulation of pathways like PI3K/Akt and the transcription factor NF-κB.
Mandatory Visualizations
Signaling Pathways
Caption: NK1 Receptor Signaling Pathways.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: In Vitro Autoradiography Workflow.
References
- 1. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Autoradiographic localization of tachykinin NK2 and NK1 receptors in the guinea-pig lung, using selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
L-703,606: A Technical Guide to its Applications in Basic Research
An In-depth Examination of a Potent and Selective NK1 Receptor Antagonist for Researchers, Scientists, and Drug Development Professionals
Introduction
L-703,606 is a potent, selective, and non-peptide antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). This technical guide provides a comprehensive overview of the basic research applications of L-703,606, focusing on its utility in elucidating the physiological and pathological roles of the SP/NK1 receptor signaling pathway. The high affinity and selectivity of L-703,606 make it an invaluable tool for in vitro and in vivo studies across various research domains, including neuroscience, inflammation, and pain research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.
Mechanism of Action
L-703,606 exerts its effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The binding of SP to the NK1 receptor, a G-protein coupled receptor (GPCR), typically initiates a cascade of intracellular signaling events. A primary pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can further activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. By blocking the initial binding of SP, L-703,606 effectively inhibits these downstream signaling events, allowing researchers to probe the functional consequences of NK1 receptor blockade.
Quantitative Data
The potency and selectivity of L-703,606 have been characterized in a variety of in vitro and in vivo assays. The following tables summarize key quantitative data for L-703,606, providing a reference for its application in different experimental models.
| Parameter | Species | Receptor | Value | Assay Conditions | Reference |
| Ki | Human | NK1 | 0.1 - 1.0 nM | Radioligand binding assay with [3H]-Substance P or [125I]-Substance P | General literature values |
| Ki | Rat | NK1 | 0.2 - 2.0 nM | Radioligand binding assay with [3H]-Substance P or [125I]-Substance P | General literature values |
| Ki | Mouse | NK1 | 0.5 - 5.0 nM | Radioligand binding assay with [3H]-Substance P or [125I]-Substance P | General literature values |
Table 1: In Vitro Binding Affinity of L-703,606 for NK1 Receptors. This table presents the equilibrium dissociation constant (Ki) of L-703,606 for NK1 receptors from different species.
| Parameter | Cell Line | Stimulus | Value | Assay Type | Reference |
| IC50 | CHO cells expressing human NK1R | Substance P | 1 - 10 nM | Substance P-induced calcium mobilization | General literature values |
| IC50 | U-373 MG (human astrocytoma) | Substance P | 5 - 20 nM | Substance P-induced calcium mobilization | General literature values |
| IC50 | Cultured neurons | Substance P | 10 - 50 nM | Inhibition of ERK phosphorylation | General literature values |
Table 2: In Vitro Functional Antagonism by L-703,606. This table shows the half-maximal inhibitory concentration (IC50) of L-703,606 in various cell-based functional assays.
| Parameter | Animal Model | Endpoint | Value (mg/kg) | Route of Administration | Reference |
| ED50 | Rat | Formalin-induced paw licking (Phase II) | 1 - 10 | Intraperitoneal (i.p.) | General literature values |
| ED50 | Mouse | Acetic acid-induced writhing | 0.5 - 5 | Intraperitoneal (i.p.) | General literature values |
| ED50 | Gerbil | Foot-tapping induced by NK1 agonist | 0.1 - 1 | Subcutaneous (s.c.) | General literature values |
Table 3: In Vivo Efficacy of L-703,606 in Models of Pain and Nociception. This table provides the half-maximal effective dose (ED50) of L-703,606 in various animal models of pain.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing L-703,606 to investigate the SP/NK1 receptor system.
NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of L-703,606 for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 cells)
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P
-
L-703,606
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of L-703,606 in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Cell membranes (typically 20-50 µg of protein per well)
-
L-703,606 at various concentrations (for competition curve) or binding buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).
-
Radioligand at a concentration near its Kd (e.g., 0.1-1 nM for [³H]-Substance P).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of L-703,606, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of L-703,606 on Substance P-induced ERK phosphorylation.[1]
Materials:
-
Cells expressing NK1 receptors (e.g., HEK293 or neuronal cell lines)
-
L-703,606
-
Substance P
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of L-703,606 or vehicle for 30 minutes.
-
Stimulate the cells with Substance P (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against t-ERK.
-
Quantify the band intensities using densitometry software.
Formalin-Induced Paw Licking Test in Rats
This in vivo protocol is used to evaluate the analgesic properties of L-703,606 in a model of inflammatory pain.[2][3]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
L-703,606
-
Vehicle (e.g., saline or 5% DMSO in saline)
-
Formalin solution (e.g., 5% in saline)
-
Observation chambers with a mirror to allow clear observation of the paws
-
Timer
Procedure:
-
Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer L-703,606 or vehicle via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the formalin injection (e.g., 30 minutes).
-
Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the rat back into the observation chamber and start the timer.
-
Observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase I (acute phase): 0-5 minutes post-formalin injection.
-
Phase II (inflammatory phase): 15-60 minutes post-formalin injection.
-
-
Analyze the data by comparing the licking/biting time in the L-703,606-treated groups to the vehicle-treated group for both phases.
Elevated Plus Maze Test in Mice
This protocol assesses the anxiolytic-like effects of L-703,606 in mice.[4][5][6][7]
Materials:
-
Male C57BL/6 or other appropriate mouse strain (8-12 weeks old)
-
L-703,606
-
Vehicle
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system and software
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer L-703,606 or vehicle at a specific time before testing (e.g., 30-60 minutes).
-
Place the mouse in the center of the elevated plus maze, facing one of the closed arms.
-
Allow the mouse to freely explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Anxiolytic-like activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms in the L-703,606-treated group compared to the vehicle group, without significant changes in total locomotor activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving L-703,606.
Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of L-703,606.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
L-703,606 Protocol for In Vitro Cell-Based Assays: A Detailed Guide for Researchers
Introduction
L-703,606 is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that binds the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and mood regulation. As a selective antagonist, L-703,606 is a valuable tool for researchers studying the physiological and pathological roles of the NK1 receptor and for the development of novel therapeutics targeting this pathway. These application notes provide detailed protocols for utilizing L-703,606 in common in vitro cell-based assays to characterize its antagonist activity.
Data Presentation: Quantitative Analysis of L-703,606 Activity
The inhibitory potency of L-703,606 has been determined in various in vitro assays. The following table summarizes key quantitative data for L-703,606, providing a comparative overview of its activity.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 | 2 nM | CHO cells expressing human NK1 receptor | [125I]-Tyr8-Substance P binding | |
| Kd | 0.3 nM | CHO cell membranes expressing human NK1 receptor | [125I]L-703,606 saturation binding | |
| Kb | 29 nM | CHO cells expressing human NK1 receptor | Substance P-induced inositol (B14025) phosphate (B84403) generation |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Kd (Equilibrium dissociation constant) is the concentration of radioligand at which half of the receptors are occupied at equilibrium. Ki (Inhibition constant) is a measure of the affinity of a competitive inhibitor. Kb (Equilibrium dissociation constant of an antagonist) is the concentration of antagonist that occupies 50% of the receptors at equilibrium.
Signaling Pathway and Experimental Workflow Visualization
To facilitate a deeper understanding of the experimental procedures and the underlying biological context, the following diagrams, generated using Graphviz (DOT language), illustrate the NK1 receptor signaling pathway and the workflows for the described in vitro assays.
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway.
Radioligand Competition Binding Assay Workflow
Caption: Radioligand Competition Binding Assay Workflow.
Intracellular Calcium Mobilization Assay Workflow
Caption: Intracellular Calcium Mobilization Assay Workflow.
Experimental Protocols
The following are detailed protocols for two key in vitro cell-based assays to characterize the antagonist activity of L-703,606 at the NK1 receptor.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the ability of L-703,606 to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1R).
-
Radioligand: [125I]-Tyr8-Substance P.
-
Test Compound: L-703,606.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Gamma counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture CHO-hNK1R cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Competition Binding Assay:
-
Prepare serial dilutions of L-703,606 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding) or L-703,606 dilution.
-
50 µL of [125I]-Tyr8-Substance P (at a final concentration close to its Kd).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-703,606 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of L-703,606 to inhibit Substance P-induced increases in intracellular calcium.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or CHO cells stably expressing the human NK1 receptor.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Test Compound: L-703,606.
-
Agonist: Substance P.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage).
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Remove the culture medium and wash the cells with assay buffer.
-
Prepare a loading solution of Fluo-4 AM in assay buffer (typically 2-5 µM). Probenecid can be added at this step.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of L-703,606 in assay buffer.
-
Add the L-703,606 dilutions or vehicle control to the dye-loaded cells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Stimulation and Measurement:
-
Prepare a solution of Substance P in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader set to excite at ~490 nm and measure emission at ~525 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the plate reader's injector, add the Substance P solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of L-703,606 as a percentage of the control response (vehicle-treated cells).
-
Plot the percentage of inhibition against the logarithm of the L-703,606 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
These detailed protocols and accompanying information provide a comprehensive resource for researchers and drug development professionals to effectively utilize L-703,606 in in vitro cell-based assays for the study of the NK1 receptor.
Application Notes and Protocols for L-703,606 in the Study of Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-703,606, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, for the investigation of neurogenic inflammation. This document outlines the underlying principles, experimental protocols, and data interpretation related to the use of L-703,606 in both in vivo and in vitro models.
Introduction to L-703,606 and Neurogenic Inflammation
Neurogenic inflammation is a neurally driven inflammatory response characterized by vasodilation, increased vascular permeability, and plasma extravasation. This process is primarily mediated by the release of neuropeptides from sensory nerve endings, with Substance P (SP) playing a pivotal role. SP exerts its pro-inflammatory effects by binding to its high-affinity receptor, the NK1 receptor, which is expressed on various cell types, including endothelial cells, mast cells, and immune cells.
L-703,606 is a highly selective and potent antagonist of the human NK1 receptor. Its ability to block the binding of Substance P makes it an invaluable tool for elucidating the mechanisms of neurogenic inflammation and for exploring the therapeutic potential of NK1 receptor antagonism in various inflammatory conditions.
Mechanism of Action of L-703,606
L-703,606 acts as a competitive antagonist at the NK1 receptor. By occupying the receptor binding site, it prevents Substance P from initiating the downstream signaling cascade that leads to the cardinal signs of neurogenic inflammation. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and the transcription factor NF-κB, culminating in the production of pro-inflammatory mediators. L-703,606 effectively blocks these downstream events by preventing the initial ligand-receptor interaction.
Data Presentation: Efficacy of L-703,606 in Models of Neurogenic Inflammation
The following table summarizes the quantitative data on the inhibitory effects of L-703,606 in various experimental models of neurogenic inflammation. Note: The data presented is a compilation from multiple sources and may vary depending on the specific experimental conditions.
| Experimental Model | Species | Parameter Measured | L-703,606 Concentration/Dose | Inhibitory Effect | Reference |
| Substance P-induced Paw Edema | Rat | Paw volume increase | 1 µmol/kg, i.v. | Significant reduction in edema | [1] |
| Mustard Oil-induced Masseter Muscle Edema | Rat | Muscle weight difference | 1 µl of 100 nmol | No significant inhibition | [1] |
| Capsaicin-induced Plasma Extravasation | Rat Trachea | Evans blue dye extravasation | Not Specified | Dose-dependent reduction | [2] |
| Substance P-induced Plasma Extravasation | Rat Trachea | Evans blue dye extravasation | Not Specified | Inhibition | [2] |
| Burn Injury-induced Edema | Rat | Water content and vascular permeability | Not Specified | Significant reduction | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing L-703,606 to study neurogenic inflammation. Researchers should adapt these protocols to their specific laboratory conditions and adhere to all relevant animal welfare guidelines.
Protocol 1: In Vivo Model - Capsaicin-Induced Plasma Extravasation in the Rat Trachea
This protocol is designed to assess the ability of L-703,606 to inhibit neurogenic plasma extravasation in the airway, a hallmark of neurogenic inflammation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
L-703,606
-
Evans blue dye
-
Urethane (B1682113) (for anesthesia)
-
Saline (0.9% NaCl)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize rats with urethane (1.25 g/kg, i.p.). Perform a tracheotomy and cannulate the trachea for artificial ventilation. Cannulate the jugular vein for intravenous injections.
-
L-703,606 Administration: Dissolve L-703,606 in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). Administer L-703,606 intravenously at the desired doses (e.g., 0.1, 0.3, 1 mg/kg) 15 minutes prior to the capsaicin challenge. A vehicle control group should be included.
-
Induction of Plasma Extravasation: Inject Evans blue dye (30 mg/kg) intravenously. Five minutes later, administer capsaicin (1 µmol/kg, i.v.) to induce plasma extravasation.
-
Tissue Collection and Dye Extraction: After 30 minutes, perfuse the systemic circulation with saline to remove intravascular Evans blue. Dissect the trachea and blot it dry. Measure the wet weight of the tissue. Extract the Evans blue from the tissue by incubating it in formamide (1 ml) at 60°C for 24 hours.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of Evans blue is expressed as µg per mg of wet tissue weight.
-
Data Analysis: Compare the amount of Evans blue extravasation in the L-703,606-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition.
Protocol 2: In Vitro Model - Substance P-Induced Calcium Influx in Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the direct assessment of L-703,606's ability to block the NK1 receptor-mediated increase in intracellular calcium in primary sensory neurons.
Materials:
-
Primary dorsal root ganglion (DRG) neurons (e.g., from neonatal rats)
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27, NGF, and antibiotics)
-
L-703,606
-
Substance P
-
Fura-2 AM (or other suitable calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader equipped for ratiometric calcium imaging
Procedure:
-
Cell Culture: Isolate DRGs from neonatal rats and dissociate them into single cells using enzymatic digestion (e.g., collagenase/dispase). Plate the neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 2-5 days to allow for neurite outgrowth.
-
Loading with Calcium Indicator: Incubate the cultured DRG neurons with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-45 minutes at 37°C. Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
L-703,606 Pre-incubation: Perfuse the cells with HBSS containing the desired concentrations of L-703,606 (e.g., 1, 10, 100 nM) or vehicle for 5-10 minutes prior to stimulation.
-
Stimulation and Imaging: While continuously recording the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm, apply Substance P (e.g., 10-100 nM) to the cells.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration. Determine the peak increase in the fluorescence ratio in response to Substance P in the presence and absence of L-703,606. Construct a dose-response curve and calculate the IC50 value for L-703,606.
Visualizations
Signaling Pathway of Neurogenic Inflammation and Inhibition by L-703,606
References
- 1. Substance P does not play a critical role in neurogenic inflammation in the rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P elevates intracellular calcium in both neurons and glial cells from the dorsal horn of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsaicin-stimulated release of substance P from cultured dorsal root ganglion neurons: involvement of two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-703,606 in Gastric Secretion Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-703,606 is a potent and selective non-peptide antagonist of the Neurokinin 1 (NK1) receptor, with high affinity for the human, rat, and mouse receptor. The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide belonging to the tachykinin family. Tachykinins are known to be involved in a variety of physiological processes within the gastrointestinal tract, including motility, secretion, and inflammation.[1][2] While the role of tachykinins, particularly Substance P, in the regulation of gastric acid secretion is still under investigation with some studies suggesting a modulatory role, the precise mechanism and physiological significance remain to be fully elucidated.[3][4][5] These application notes provide a framework for utilizing L-703,606 as a pharmacological tool to investigate the role of the NK1 receptor in gastric acid secretion.
Potential Signaling Pathway in Parietal Cells
The following diagram illustrates a hypothetical signaling pathway of how the NK1 receptor could modulate gastric acid secretion in parietal cells. Activation of the NK1 receptor by Substance P may influence downstream signaling cascades that interact with the primary pathways of acid secretion stimulated by histamine (B1213489), gastrin, and acetylcholine.
Application Notes
L-703,606 can be employed in various experimental settings to delineate the function of the NK1 receptor in the complex process of gastric acid secretion.
-
Investigating the Role of NK1 Receptors in Basal and Stimulated Acid Secretion: L-703,606 can be used to determine if endogenous Substance P or other tachykinins contribute to the maintenance of basal acid secretion or modulate acid secretion stimulated by secretagogues such as histamine, gastrin, or carbachol (B1668302) (a cholinergic agonist).
-
Elucidating Crosstalk with Other Signaling Pathways: By administering L-703,606 in combination with agonists or antagonists of other receptors on parietal cells (e.g., H2 histamine receptors, M3 muscarinic receptors, CCK2 gastrin receptors), researchers can investigate the potential interactions and signaling convergence between the NK1 receptor pathway and other key regulatory pathways of acid secretion.
-
Probing the Involvement of NK1 Receptors in Pathophysiological States: In animal models of gastric ulcers or hypersecretory states, L-703,606 can be utilized to assess the contribution of the NK1 receptor pathway to the disease pathology.
-
Therapeutic Potential Assessment: These studies can provide a basis for evaluating the potential of NK1 receptor antagonists as a novel class of anti-secretory drugs, particularly in conditions where tachykinin signaling may be dysregulated.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential outcomes of experiments investigating the effect of L-703,606 on gastric acid secretion. Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Hypothetical Effect of L-703,606 on Basal and Histamine-Stimulated Gastric Acid Secretion in Anesthetized Rats.
| Treatment Group | Dose | Basal Acid Output (µEq H⁺/30 min) | Histamine-Stimulated Acid Output (µEq H⁺/30 min) | % Inhibition of Stimulated Secretion |
| Vehicle Control | - | 15.2 ± 2.1 | 125.8 ± 10.5 | 0% |
| L-703,606 | 1 mg/kg | 14.8 ± 1.9 | 105.3 ± 9.8 | 16.3% |
| L-703,606 | 3 mg/kg | 15.5 ± 2.3 | 80.1 ± 8.2 | 36.3% |
| L-703,606 | 10 mg/kg | 14.9 ± 2.0 | 55.6 ± 7.5 | 55.8% |
Table 2: Hypothetical Effect of L-703,606 on Acid Production in Isolated Rabbit Gastric Glands (Aminopyrine Accumulation Ratio).
| Condition | Vehicle | L-703,606 (1 µM) | L-703,606 (10 µM) |
| Basal | 1.5 ± 0.2 | 1.4 ± 0.3 | 1.5 ± 0.2 |
| Histamine (100 µM) | 25.8 ± 3.1 | 20.5 ± 2.8 | 15.1 ± 2.5 |
| Carbachol (10 µM) | 18.2 ± 2.5 | 14.9 ± 2.1 | 11.3 ± 1.9 |
| Substance P (1 µM) | 8.5 ± 1.1 | 2.1 ± 0.4 | 1.8 ± 0.3 |
Experimental Protocols
In Vivo Study: Pylorus Ligation Model in Rats
This protocol is designed to assess the effect of L-703,606 on basal and secretagogue-stimulated gastric acid secretion in anesthetized rats.
Materials:
-
Male Wistar rats (200-250 g)
-
L-703,606
-
Vehicle (e.g., 0.9% saline with 1% DMSO)
-
Histamine dihydrochloride
-
Urethane
-
Surgical instruments
-
pH meter and titration equipment
-
0.01 N NaOH
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, i.p.).
-
Surgical Procedure: Perform a midline laparotomy to expose the stomach. Ligate the pylorus at the junction of the stomach and duodenum, being careful to avoid damage to the blood supply.
-
Drug Administration: Administer L-703,606 or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at the desired doses.
-
Stimulant Administration: For stimulated secretion studies, administer a secretagogue such as histamine (e.g., 10 mg/kg, s.c.) immediately after drug administration. For basal secretion, administer saline.
-
Incubation: Close the abdominal incision and allow gastric juice to accumulate for a defined period (e.g., 2 hours).
-
Sample Collection: After the incubation period, ligate the esophagus and remove the entire stomach. Cut the stomach open along the greater curvature and collect the gastric contents into a graduated centrifuge tube.
-
Analysis:
-
Measure the volume of the gastric juice.
-
Centrifuge the samples to remove any solid debris.
-
Titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.
-
Calculate the total acid output (µEq) = Volume (mL) x Acidity (mEq/L).
-
In Vitro Study: Acid Secretion in Isolated Gastric Glands
This protocol utilizes the accumulation of a weak base, [¹⁴C]aminopyrine, as an index of acid secretion in isolated rabbit gastric glands.
Materials:
-
New Zealand White rabbits
-
Collagenase
-
HEPES-buffered saline
-
[¹⁴C]Aminopyrine
-
L-703,606
-
Histamine, Carbachol, Substance P
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Isolation of Gastric Glands: Isolate gastric glands from the stomach of a New Zealand White rabbit using a standard collagenase digestion method.
-
Pre-incubation: Pre-incubate aliquots of the gastric gland suspension with various concentrations of L-703,606 or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation and Labeling: Add the desired secretagogue (e.g., histamine, carbachol, or Substance P) and [¹⁴C]aminopyrine to the gland suspension.
-
Incubation: Incubate the mixture for a further period (e.g., 45 minutes) at 37°C with gentle shaking.
-
Separation: Separate the glands from the incubation medium by centrifugation through a dense buffer layer.
-
Lysis and Counting: Lyse the pelleted glands and measure the radioactivity in both the gland pellet and the supernatant using a liquid scintillation counter.
-
Calculation: Calculate the aminopyrine accumulation ratio (intraglandular concentration / extracellular concentration) as an index of acid secretion.
Conclusion
L-703,606 represents a valuable pharmacological tool for investigating the nuanced role of the NK1 receptor in the regulation of gastric acid secretion. The proposed experimental frameworks provide a starting point for researchers to explore this area. Such studies will not only enhance our fundamental understanding of gastric physiology but may also pave the way for novel therapeutic strategies for acid-related disorders. It is important to note that the involvement of NK1 receptors in gastric secretion is an area of active research, and the protocols provided here are intended as a guide for further investigation.
References
- 1. Tachykinins and their functions in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins and their functions in the gastrointestinal tract - ProQuest [proquest.com]
- 3. Effect of substance P and related neurokinins on gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Substance P: a peripheral inhibitor of gastric acid secretion in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of substance P in the control of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-703,606 in Models of Chemotherapy-Induced Nausea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-703,606, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, in preclinical models of chemotherapy-induced nausea and vomiting (CINV). The ferret model of cisplatin-induced emesis is highlighted as a key platform for evaluating the antiemetic potential of NK1 receptor antagonists like L-703,606.
Introduction to Chemotherapy-Induced Nausea and Vomiting (CINV) and the Role of NK1 Receptors
Chemotherapy-induced nausea and vomiting are among the most distressing side effects for cancer patients, potentially leading to a decline in quality of life and non-adherence to treatment.[1][2] The pathophysiology of CINV is complex, involving both central and peripheral pathways. Two distinct phases have been identified: acute CINV, occurring within 24 hours of chemotherapy, and delayed CINV, which can persist for several days.[3][4]
While the acute phase is largely mediated by serotonin (B10506) (5-HT) acting on 5-HT3 receptors, the delayed phase is predominantly driven by Substance P, a neuropeptide that binds to NK1 receptors in key areas of the brainstem's emetic circuitry, such as the nucleus tractus solitarius and the area postrema.[5][6][7] Chemotherapeutic agents like cisplatin (B142131) trigger the release of Substance P, which then activates these central NK1 receptors to induce emesis.[6][7]
L-703,606 is a selective antagonist of the NK1 receptor. By blocking the binding of Substance P, it effectively inhibits the downstream signaling cascade that leads to nausea and vomiting, making it a valuable tool for both mechanistic studies of CINV and the development of novel antiemetic therapies.
Application Notes
-
Mechanism of Action Studies: L-703,606 can be utilized to investigate the specific role of the Substance P/NK1 receptor pathway in CINV induced by various chemotherapeutic agents. Its high selectivity allows for the precise dissection of this pathway from other neurotransmitter systems, such as the serotonergic and dopaminergic systems.
-
Screening of Novel Antiemetics: The ferret model of cisplatin-induced emesis, in conjunction with L-703,606 as a reference compound, provides a robust platform for the in-vivo screening and characterization of new antiemetic drug candidates.
-
Evaluation of Acute and Delayed Emesis: Cisplatin administration in ferrets can be tailored to model both acute and delayed CINV.[8][9] L-703,606 is effective in mitigating both phases, underscoring the importance of the NK1 receptor pathway throughout the emetic response to chemotherapy.[6][10]
Quantitative Data Summary
The following tables summarize typical quantitative data from studies of cisplatin-induced emesis in the ferret model and the expected efficacy of NK1 receptor antagonists.
| Parameter | Value | Description |
| Emetogen | Cisplatin | A common chemotherapeutic agent used to induce emesis in preclinical models.[11] |
| Animal Model | Ferret | A well-established model for studying both acute and delayed CINV.[8][11][12] |
| Cisplatin Dosage (Acute Emesis) | 10 mg/kg, i.p. | Induces a rapid onset of retching and vomiting, typically declining after 8 hours.[8] |
| Cisplatin Dosage (Delayed Emesis) | 5 mg/kg, i.p. | Induces a biphasic emetic response, with a less intense acute phase followed by a delayed phase of retching and vomiting appearing around 32-48 hours post-administration.[3][8] |
| Primary Outcome Measures | Number of retches and vomits | The primary endpoints for quantifying the emetic response. |
| Latency to First Emetic Episode | ~45 minutes to 3.5 hours | The time from cisplatin administration to the first episode of retching or vomiting.[9] |
| NK1 Antagonist | Dose Range (ferret) | Efficacy in Acute Emesis | Efficacy in Delayed Emesis |
| L-703,606 (and other potent NK1 antagonists) | 0.3 - 3.0 mg/kg | Significant reduction in the number of retches and vomits. | Significant attenuation of the delayed emetic response.[10] |
Experimental Protocols
Protocol: Evaluation of L-703,606 in the Ferret Model of Cisplatin-Induced Emesis
This protocol describes a typical experiment to assess the antiemetic efficacy of L-703,606 against cisplatin-induced acute and delayed emesis in ferrets.
1. Animal Preparation:
- Male ferrets weighing approximately 1-1.5 kg are used.
- Animals are housed individually in observation cages with free access to food and water.
- Ferrets are allowed to acclimate to the laboratory environment for at least 7 days prior to experimentation.
2. Drug Preparation:
- Cisplatin: Prepare a solution of cisplatin in sterile saline at a concentration that allows for intraperitoneal (i.p.) injection of 5 mg/kg or 10 mg/kg in a volume of approximately 2 ml/kg.
- L-703,606: Dissolve L-703,606 in a suitable vehicle (e.g., sterile water or saline) to the desired concentrations for intravenous (i.v.) or subcutaneous (s.c.) administration.
3. Experimental Procedure:
- Baseline Observation: Observe the animals for a baseline period (e.g., 24 hours) to ensure they are healthy and not exhibiting any spontaneous emetic-like behavior.
- L-703,606 Administration: Administer L-703,606 or its vehicle (control group) at the desired dose and route. The timing of administration can be varied, but it is typically given 30-60 minutes prior to cisplatin injection.
- Cisplatin Administration: Administer cisplatin (5 mg/kg or 10 mg/kg, i.p.) to induce emesis.
- Observation Period: Continuously observe the animals for at least 4-8 hours for acute emesis and up to 72 hours for delayed emesis.[8] Record the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a similar contraction that results in the expulsion of stomach contents.
- Rescue Medication: In some study designs, rescue antiemetics may be administered if emesis is severe, although this is less common in preclinical efficacy studies.
4. Data Analysis:
- The primary endpoints are the total number of retches and vomits during the acute (0-24 hours) and delayed (24-72 hours) phases.
- Calculate the mean and standard error of the mean (SEM) for each treatment group.
- Compare the emetic responses in the L-703,606-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or a Mann-Whitney U test). A p-value of < 0.05 is typically considered statistically significant.
- The percentage inhibition of emesis can be calculated as: [1 - (mean emetic episodes in treated group / mean emetic episodes in control group)] x 100.
Visualizations
Signaling Pathway of Chemotherapy-Induced Emesis
Caption: Signaling pathway of chemotherapy-induced emesis and the inhibitory action of L-703,606.
Experimental Workflow for Evaluating L-703,606
Caption: Workflow for evaluating the antiemetic effect of L-703,606 in the ferret CINV model.
References
- 1. researchgate.net [researchgate.net]
- 2. Action of glucocorticoids to antagonise cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prophylactic treatment for delayed chemotherapy-induced nausea and vomiting after non-AC based moderately emetogenic chemotherapy: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiemetic effect of a potent and selective neurokinin-1 receptor antagonist, FK886, on cisplatin-induced acute and delayed emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastric myoelectric activity during cisplatin-induced acute and delayed emesis reveals a temporal impairment of slow waves in ferrets: effects not reversed by the GLP-1 receptor antagonist, exendin (9-39) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-703,606 in Pain Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-703,606 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2][3] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide extensively involved in the transmission of pain signals (nociception), particularly in the context of inflammatory and neuropathic pain.[4][5] By competitively blocking the binding of Substance P to its receptor, L-703,606 serves as a critical tool for investigating the role of the Substance P/NK1 receptor system in the complex mechanisms of pain. These application notes provide detailed protocols for the use of L-703,606 in both in vitro and in vivo pain research models.
Mechanism of Action
Substance P is a key neuropeptide released from the terminals of primary afferent sensory neurons in the spinal cord in response to noxious stimuli.[4][5] It binds to and activates NK1 receptors located on second-order neurons in the dorsal horn of the spinal cord.[6] This activation leads to neuronal depolarization and the transmission of pain signals to higher brain centers. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, stimulates intracellular signaling cascades including phosphoinositide hydrolysis, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), contributing to neuronal excitability and sensitization.[6]
L-703,606 acts as a competitive antagonist at the NK1 receptor, preventing Substance P from binding and thereby inhibiting the downstream signaling pathways that lead to the sensation of pain. This makes it an invaluable pharmacological tool for dissecting the contribution of the Substance P/NK1 pathway in various pain states.
Quantitative Data
The following tables summarize the key quantitative parameters of L-703,606, providing a reference for experimental design.
Table 1: In Vitro Binding Affinity and Potency of L-703,606
| Parameter | Species/Cell Line | Value | Reference |
| Kd | Human NK1 Receptor (CHO Cells) | 0.3 nM | [2] |
| Kb (vs. Substance P) | Human NK1 Receptor (CHO Cells) | 29 nM |
Table 2: Reported In Vivo Efficacy of NK1 Receptor Antagonists in Pain Models
| Pain Model | Species | Antagonist | Dose and Route | Effect | Reference |
| Neuropathic Pain (Sciatic Nerve Ligature) | Rat | RP-67,580 (NK1 Antagonist) | 0.1 - 10 µg, intrathecal | Antinociceptive | [9] |
| Diabetic Neuropathic Pain | Rat | RP-67,580 (NK1 Antagonist) | 0.1 - 10 µg, intrathecal | Antinociceptive | [9] |
| Acute Pain | Mouse | AA3266 (Opioid Agonist/NK1R Antagonist) | 5 nmol/kg | Strong antinociceptive activity | [10] |
Signaling Pathways and Experimental Workflows
Caption: Substance P / NK1 Receptor Signaling Pathway.
Caption: In Vivo Pain Model Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro NK1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK1 receptor using radio-labeled L-703,606.
Materials:
-
Cell membranes expressing the human NK1 receptor (e.g., from CHO cells)
-
[125I]L-703,606 (radio-labeled antagonist)
-
Unlabeled L-703,606 (for determining non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled L-703,606 in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, and either the test compound or unlabeled L-703,606.
-
Add [125I]L-703,606 to each well to initiate the binding reaction. The final concentration should be close to the Kd value (e.g., 0.3 nM).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).[11][12][13] This can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of inflammatory pain that has two distinct phases of nociceptive behavior, allowing for the evaluation of analgesic compounds on both acute and tonic pain.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice[14]
-
L-703,606
-
Vehicle (e.g., saline, DMSO, or as appropriate for L-703,606 formulation)
-
5% formalin solution
-
Observation chambers with mirrors for unobstructed viewing of paws
-
Timer
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer L-703,606 or vehicle via the desired route (e.g., intraperitoneal, intravenous, or intrathecal) at a predetermined time before formalin injection.
-
Inject a small volume (e.g., 50 µl for rats, 20 µl for mice) of 5% formalin solution into the plantar surface of one hind paw.
-
Immediately place the animal in the observation chamber and start the timer.
-
Observe and record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: Compare the total time spent licking/biting in each phase between the L-703,606-treated group and the vehicle control group. A significant reduction in this behavior indicates an antinociceptive effect.
Protocol 3: In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a common method for inducing neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats
-
Surgical instruments
-
Chromic gut sutures (4-0)
-
L-703,606 and vehicle
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the incision with sutures.
-
-
Post-Operative Recovery and Pain Development: Allow the animals to recover for several days (e.g., 7-14 days), during which neuropathic pain behaviors will develop.
-
Assessment of Mechanical Allodynia:
-
Place the animal in a testing chamber with a mesh floor.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw on the injured side until the animal withdraws its paw. The force at which withdrawal occurs is the paw withdrawal threshold.
-
Establish a baseline paw withdrawal threshold before drug administration.
-
-
Drug Administration and Testing:
-
Administer L-703,606 or vehicle.
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
-
Data Analysis: Compare the paw withdrawal thresholds between the L-703,606-treated group and the vehicle control group. A significant increase in the paw withdrawal threshold indicates a reduction in mechanical allodynia.
Conclusion
L-703,606 is a powerful and selective tool for the elucidation of pain pathways involving Substance P and the NK1 receptor. The protocols provided herein offer a framework for utilizing L-703,606 in a variety of experimental paradigms, from in vitro receptor binding to in vivo models of acute and chronic pain. Careful experimental design and data analysis will enable researchers to further understand the role of the NK1 receptor in nociception and to explore its potential as a therapeutic target for the treatment of pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radioiodinated L-703,606: a potent, selective antagonist to the human NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.azregents.edu [experts.azregents.edu]
- 6. researchgate.net [researchgate.net]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 9. Effect of tachykinin receptor antagonists in experimental neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo, In Vitro and In Silico Studies of the Hybrid Compound AA3266, an Opioid Agonist/NK1R Antagonist with Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. affinity ic50 values: Topics by Science.gov [science.gov]
- 13. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocytogen.com [biocytogen.com]
Application Notes and Protocols for NK1 Receptor Mapping Using L-703,606 Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the selective NK1 receptor antagonist, L-703,606, in autoradiography for the mapping and characterization of neurokinin-1 (NK1) receptors. This document includes detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to L-703,606 for NK1 Receptor Autoradiography
L-703,606 is a potent and selective non-peptide antagonist of the NK1 receptor.[1] Its radioiodinated form, [¹²⁵I]L-703,606, serves as a valuable radioligand for the quantitative and anatomical localization of NK1 receptors in tissues.[1] As an antagonist, [¹²⁵I]L-703,606 is particularly useful for labeling the total population of receptors, irrespective of their G-protein coupling state. This contrasts with agonist radioligands, which may preferentially bind to high-affinity, G-protein-coupled states of the receptor. The high affinity and selectivity of [¹²⁵I]L-703,606 make it a powerful tool for in vitro autoradiographic studies in various tissues, including the central nervous system.
Quantitative Data Summary
The following tables summarize the binding characteristics of L-703,606 and related radioligands for the NK1 receptor.
Table 1: Binding Affinity of L-703,606 and Reference Compounds for the NK1 Receptor
| Compound | Radioligand | Preparation | Kᵢ (nM) | Kd (nM) | Reference |
| L-703,606 | [¹²⁵I]L-703,606 | Human NK1 Receptor | - | 0.3 | [1] |
| Substance P | [¹²⁵I]BH-SP | Human Nucleus Caudatus | - | 0.37 | [2] |
| Substance P | [¹²⁵I]BH-SP | Rat Anterior Pituitary Membranes | - | 0.72 | [3] |
| Eledoisin (B1671165) | [¹²⁵I]BH-Eledoisin | Rat Cerebral Cortex Sections | - | 9.9 | [4] |
Kᵢ: Inhibition constant; Kd: Dissociation constant; [¹²⁵I]BH-SP: [¹²⁵I]Bolton-Hunter Substance P.
Table 2: Receptor Density (Bmax) of NK1 Receptors Determined by Autoradiography
| Radioligand | Tissue | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]BH-SP | Human Nucleus Caudatus | 47.3 | [2] |
| [¹²⁵I]BH-Eledoisin | Rat Cerebral Cortex | 244 | [4] |
| [¹²⁵I]BH-SP | Rat Anterior Pituitary | 32.16 | [3] |
Bmax: Maximum binding capacity.
Experimental Protocols
This section provides a detailed protocol for in vitro receptor autoradiography using [¹²⁵I]L-703,606 for mapping NK1 receptors in brain tissue. This protocol is synthesized from established autoradiography procedures for G-protein coupled receptors and specific information available for NK1 receptor binding assays.
Protocol 1: In Vitro Autoradiography of NK1 Receptors in Brain Sections using [¹²⁵I]L-703,606
1. Tissue Preparation:
-
Sacrifice animals according to approved ethical guidelines.
-
Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice (-40°C).
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick coronal or sagittal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Dry the slides in a desiccator at 4°C overnight.
2. Pre-incubation:
-
To remove endogenous ligands, pre-incubate the slide-mounted tissue sections in a buffer solution for 30 minutes at room temperature.
-
Pre-incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.02% BSA.
3. Incubation with [¹²⁵I]L-703,606:
-
Incubate the slides in a solution containing [¹²⁵I]L-703,606 for 60-120 minutes at room temperature. The optimal concentration of the radioligand should be close to its Kd value (approximately 0.3 nM) to label a significant portion of the receptors while minimizing non-specific binding.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.02% BSA, and protease inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin, 2 µg/mL chymostatin).
-
For Total Binding: Incubate sections in the incubation buffer containing [¹²⁵I]L-703,606.
-
For Non-specific Binding: Incubate adjacent sections in the same buffer containing [¹²⁵I]L-703,606 plus a high concentration of a non-labeled NK1 receptor antagonist (e.g., 1 µM L-703,606 or another selective antagonist like aprepitant) to saturate the receptors.
4. Washing:
-
To remove unbound radioligand, wash the slides in ice-cold wash buffer.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
Perform a series of washes: 2 x 5 minutes in ice-cold wash buffer, followed by a quick dip in ice-cold deionized water to remove buffer salts.
5. Drying and Exposure:
-
Quickly dry the slides under a stream of cold, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette. Include [¹²⁵I]-labeled standards for quantification.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of receptors in the tissue (typically 24-72 hours).
6. Data Analysis:
-
Develop the film or scan the phosphor imaging plate using a suitable imaging system.
-
Quantify the optical density of the autoradiograms in different brain regions using image analysis software.
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Correlate the specific binding with the [¹²⁵I]-labeled standards to determine the receptor density (Bmax) in fmol/mg of tissue equivalent.
Visualizations
Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of its endogenous ligand, Substance P, the receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. L-703,606, as a competitive antagonist, blocks the binding of Substance P to the NK1 receptor, thereby inhibiting this downstream signaling cascade.
References
- 1. Radioiodinated L-703,606: a potent, selective antagonist to the human NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and quantification of (125)I-bolton hunter substance P binding sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of a iodinated substance P analog to a NK-1 receptor on isolated cell membranes from rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative autoradiographic analysis of the distribution of binding sites for [125I]Bolton Hunter derivatives of eledoisin and substance P in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments Using L-703,606
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-703,606 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a myriad of physiological and pathological processes, including inflammation, pain transmission, and cell proliferation. The SP/NK1 receptor system has been implicated in the progression of various cancers, making L-703,606 a valuable tool for in vitro studies aimed at understanding the role of this pathway in tumorigenesis and for the preclinical evaluation of NK1 receptor antagonism as a therapeutic strategy.
These application notes provide detailed protocols for utilizing L-703,606 in cell culture experiments to investigate its effects on cancer cell proliferation, migration, and the underlying signaling pathways.
Data Presentation
Table 1: Inhibition of Substance P-Induced Cell Proliferation by L-703,606
| Cell Line | Cell Type | Substance P Concentration | L-703,606 Concentration | Incubation Time | Assay | Percentage Inhibition |
| Pancreatic Ductal Cells | Pancreatic | 0.1 µM | 2 µM | 72 hours | CCK-8 | Significant inhibition (P < 0.01) |
| Pancreatic Ductal Cells | Pancreatic | 0.1 µM | 4 µM | 72 hours | CCK-8 | Significant inhibition (P < 0.01) |
| Pancreatic Ductal Cells | Pancreatic | 0.1 µM | 6 µM | 72 hours | CCK-8 | Significant inhibition (P < 0.01) |
| Pancreatic Ductal Cells | Pancreatic | 0.1 µM | 8 µM | 72 hours | CCK-8 | Significant inhibition (P < 0.01) |
| Pancreatic Ductal Cells | Pancreatic | 0.1 µM | 10 µM | 72 hours | CCK-8 | Significant inhibition (P < 0.01) |
| Adult Neural Progenitor Cells | Neural | 0.1 µM | Not specified | 6 hours - 5 days | Proliferation Assay | 69-98% |
| Head and Neck Cancer Cells | Cancer | 100 nM | 1 µM | 24 hours | Migration Assay | Significant suppression |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Cell Counting Kit-8 (CCK-8)
This protocol is designed to assess the effect of L-703,606 on the proliferation of adherent cells, both basally and in the presence of Substance P.
Materials:
-
Target cells (e.g., pancreatic ductal cells, cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Substance P (SP)
-
L-703,606
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of L-703,606 in complete culture medium.
-
Prepare solutions of Substance P in complete culture medium.
-
For antagonist studies, pre-incubate the cells with different concentrations of L-703,606 for 1-2 hours before adding Substance P.
-
Aspirate the old medium and add 100 µL of the treatment media to the respective wells (Control, SP alone, L-703,606 alone, SP + L-703,606).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Plot the percentage of viability against the concentration of L-703,606 to determine its inhibitory effect.
-
Protocol 2: Cell Migration Assay using Boyden Chamber
This protocol measures the effect of L-703,606 on the migratory capacity of cells towards a chemoattractant, such as Substance P or fetal bovine serum (FBS).
Materials:
-
Target cells
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS)
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Substance P (SP)
-
L-703,606
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of chemoattractant (e.g., complete medium with 10% FBS or serum-free medium with SP) to the lower wells of the 24-well plate.
-
Add 600 µL of serum-free medium to the control wells.
-
Place the Boyden chamber inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
For antagonist studies, add L-703,606 to both the upper and lower chambers at the desired concentrations 1-2 hours before adding the cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 6-24 hours, depending on the cell type).
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the results as a percentage of the control (chemoattractant alone).
-
Protocol 3: Western Blot Analysis of MAPK/ERK Signaling Pathway
This protocol details the steps to analyze the phosphorylation status of key proteins in the MAPK/ERK signaling pathway following treatment with Substance P and/or L-703,606.
Materials:
-
Target cells
-
6-well cell culture plates
-
Substance P (SP)
-
L-703,606
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat with L-703,606 for 1-2 hours, followed by stimulation with Substance P for a short period (e.g., 5-30 minutes).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal and/or a loading control (e.g., GAPDH).
-
Mandatory Visualization
Caption: Substance P/NK1 Receptor Signaling Pathway and Site of L-703,606 Inhibition.
Caption: General Experimental Workflow for Studying the Effects of L-703,606 in Cell Culture.
L-703,606: A Potent NK1 Receptor Antagonist for Central Nervous System Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-703,606 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is widely distributed throughout the central nervous system (CNS) and is implicated in the modulation of pain, inflammation, mood, and stress responses. By blocking the binding of Substance P to its receptor, L-703,606 serves as an invaluable pharmacological tool for investigating the role of the NK1 receptor in various physiological and pathological processes within the CNS. These application notes provide a comprehensive overview of L-703,606, including its mechanism of action, key experimental data, and detailed protocols for its use in CNS research.
Mechanism of Action
L-703,606 acts as a competitive antagonist at the NK1 receptor.[1] Substance P, the endogenous ligand, binds to the Gq protein-coupled NK1 receptor, initiating a signaling cascade that involves the activation of phospholipase C (PLC). This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. L-703,606 competitively inhibits the binding of Substance P to the NK1 receptor, thereby blocking this downstream signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of L-703,606, providing a basis for experimental design and data comparison.
Table 1: In Vitro Binding Affinity of L-703,606 for the Human NK1 Receptor
| Parameter | Value | Radioligand | Cell Line | Reference |
| IC50 | 2 nM | 125I-Tyr8-Substance P | CHO cells expressing human NK1 receptor | [1] |
| Kb | 29 nM | - | CHO cells expressing human NK1 receptor | [1] |
| Kd | 0.3 nM | [125I]L-703,606 | CHO cells expressing human NK1 receptor | [1] |
Table 2: In Vivo Efficacy of NK1 Receptor Antagonists in Animal Models of Anxiety and Depression
| Compound | Animal Model | Behavioral Endpoint | Effective Dose Range (mg/kg, i.p.) | Reference |
| L-733,060 | Guinea pig maternal separation | Decreased vocalizations | 1 - 10 | [2] |
| GR205171 | Guinea pig maternal separation | Decreased vocalizations | 1 - 10 | |
| NKP608 | Rat chronic mild stress | Antidepressant-like effects | 0.03 - 3 | [2] |
| CP-96,345 | Rat forced swim test | Decreased immobility | 2.5 - 10 | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams have been generated using Graphviz.
NK1 Receptor Signaling Pathway
Preclinical CNS Study Workflow
L-703,606 in CNS Disorder Models
Experimental Protocols
In Vitro Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity of L-703,606 for the NK1 receptor using a radiolabeled Substance P analog.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human NK1 receptor.
-
[125I]-Substance P (or other suitable radioligand).
-
L-703,606.
-
Unlabeled Substance P.
-
Assay Buffer: 40 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, 0.025% Bacitracin, 25 µM Phosphoramidon.[4]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.[4]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from NK1 receptor-expressing cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [125I]-Substance P, and 150 µL of diluted cell membranes.
-
Non-specific Binding: 25 µL of 10 µM unlabeled Substance P, 25 µL of [125I]-Substance P, and 150 µL of diluted cell membranes.
-
Competition: 25 µL of varying concentrations of L-703,606, 25 µL of [125I]-Substance P, and 150 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.[4]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 9 times with 500 µL of ice-cold wash buffer to separate bound from free radioligand.[4]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-703,606 concentration and fit the data using a non-linear regression model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Administration of L-703,606
Formulation: L-703,606 oxalate (B1200264) salt is slightly soluble in water but has good solubility in DMSO.[5] For intraperitoneal (i.p.) injections in rodents, a common formulation strategy is to dissolve L-703,606 in a minimal amount of DMSO and then dilute it with saline or a vehicle containing polyethylene (B3416737) glycol (PEG) and/or Tween 80 to the final desired concentration. A typical vehicle might consist of 10% DMSO, 40% PEG400, and 50% saline. It is crucial to perform a small-scale solubility test with the chosen vehicle to ensure the compound remains in solution.
Injection Procedure (Mouse):
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 30-45° angle.
-
Aspirate to ensure no fluid is drawn into the syringe.
-
Inject the L-703,606 solution slowly.
-
The maximum recommended injection volume is typically 10 ml/kg.[6]
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the measurement of extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving rat following L-703,606 administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Guide cannula.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection (HPLC-ECD).
-
L-703,606 formulation for i.p. injection.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 10-20 minutes) for at least one hour to determine baseline dopamine levels.
-
Drug Administration: Administer L-703,606 via i.p. injection at the desired dose.
-
Post-injection Sampling: Continue collecting dialysate samples at the same intervals for a defined period (e.g., 2-3 hours) to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline and analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
Behavioral Assay: Forced Swim Test (Rat)
This test is used to assess antidepressant-like activity.
Materials:
-
Transparent cylindrical container (approximately 20 cm in diameter, 50 cm high).
-
Water (23-25°C).
-
Video recording equipment.
-
L-703,606 formulation for i.p. injection.
Procedure:
-
Pre-test Session (Day 1): Place each rat individually in the cylinder filled with water to a depth of 30 cm for 15 minutes.[1] This session promotes the development of immobility on the test day. After 15 minutes, remove the rat, dry it, and return it to its home cage.
-
Test Session (Day 2): Administer L-703,606 or vehicle i.p. at a defined time before the test (e.g., 30-60 minutes). Place the rat in the swim cylinder for a 5-minute test session.[6]
-
Scoring: Record the entire session and later score the duration of immobility (the rat making only minimal movements to keep its head above water).
-
Data Analysis: Compare the immobility time between the L-703,606-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Behavioral Assay: Elevated Plus Maze (Mouse)
This assay is used to assess anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms).
-
Video recording and tracking software.
-
L-703,606 formulation for i.p. injection.
Procedure:
-
Habituation: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer L-703,606 or vehicle i.p. at a defined time before the test (e.g., 30 minutes).
-
Test: Place the mouse in the center of the maze, facing one of the enclosed arms. Allow the mouse to explore the maze for 5 minutes.[4]
-
Recording and Analysis: Use video tracking software to record and analyze the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
Data Analysis: Compare the parameters between the L-703,606-treated and vehicle-treated groups. An increase in the time spent and/or the number of entries into the open arms suggests an anxiolytic-like effect. Total distance traveled can be used as a measure of general locomotor activity.
Conclusion
L-703,606 is a powerful and selective tool for elucidating the role of the NK1 receptor in the central nervous system. The data and protocols provided in these application notes offer a solid foundation for researchers to design and execute robust in vitro and in vivo experiments. By carefully applying these methodologies, the scientific community can further unravel the complex involvement of the Substance P/NK1 receptor system in CNS function and disease, potentially leading to the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. NK-1 tachykinin receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
L-703606 solubility and preparation of stock solutions
Technical Support Center: L-703,606
This guide provides technical information and troubleshooting advice for the handling, solubility, and stock solution preparation of L-703,606, a potent and selective NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-703,606 and what is its primary mechanism of action?
A1: L-703,606 is a selective, non-peptide antagonist of the tachykinin NK1 receptor (also known as the Substance P receptor).[1][2] Its primary mechanism involves blocking the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying the physiological roles of Substance P and the NK1 receptor, which are implicated in inflammation, pain transmission, and gastric acid secretion.[1][3]
Q2: In which solvents is L-703,606 soluble?
A2: L-703,606 is most soluble in organic solvents. It is sparingly soluble in aqueous solutions. For optimal solubility, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[4] Please refer to the solubility table below for detailed information.
Q3: How should I prepare a stock solution of L-703,606?
A3: A detailed, step-by-step protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. It is crucial to use an appropriate solvent like DMSO and to ensure the compound is fully dissolved before making further dilutions.
Q4: How should I store the solid compound and my prepared stock solutions?
A4: Proper storage is critical to maintain the stability and activity of L-703,606.
-
Solid Form: The powdered compound should be stored desiccated at -20°C for long-term stability (up to 3 years).[5][6] For short-term storage (days to weeks), it can be kept at 0-4°C.[4]
-
Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year.[6]
Troubleshooting Guide
Issue 1: The compound won't dissolve completely in the solvent.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be incomplete.
-
Solution:
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 37-40°C).
-
Vortexing/Sonication: Vortex the solution for several minutes. If particles remain, brief sonication can help break them up and facilitate dissolution.
-
Solvent Choice: Ensure you are using a recommended solvent like DMSO. While soluble in other solvents like methanol, DMSO offers the highest solubility.[7]
-
Check Purity: If dissolution issues persist, there may be an issue with the purity of the compound or the solvent.
-
Issue 2: The compound precipitates out of solution after being added to my aqueous culture medium.
-
Possible Cause: L-703,606 has very low solubility in water (<2 mg/mL).[7] Adding a concentrated DMSO stock directly into an aqueous buffer or medium can cause it to crash out of solution.
-
Solution:
-
Serial Dilutions: Perform serial dilutions. First, dilute your concentrated DMSO stock into a smaller volume of the aqueous medium, ensuring it is mixed thoroughly. Then, add this intermediate dilution to your final experimental volume.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental setup as low as possible (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
-
Use of Additives: For specific applications, solubility in aqueous solutions can be enhanced by using agents like 2-hydroxypropyl-β-cyclodextrin.[7]
-
Issue 3: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause: This could be due to improper storage, repeated freeze-thaw cycles of the stock solution, or solvent toxicity.
-
Solution:
-
Fresh Aliquots: Always use a fresh aliquot of your stock solution for each experiment to ensure consistent concentration and compound integrity. Avoid using a stock solution that has been repeatedly frozen and thawed.
-
Solvent Control: Run a vehicle control experiment (containing the same final concentration of the solvent, e.g., DMSO) to distinguish the effects of the compound from the effects of the solvent.
-
Storage Check: Confirm that your stock solutions have been stored correctly at -80°C.[6]
-
Data Presentation
Solubility Data for L-703,606
| Solvent | Solubility | Reference |
| DMSO | >10 mg/mL | [7] |
| Methanol | 28 mg/mL | [7] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 11 mg/mL | [7] |
| Water | <2 mg/mL (Slightly Soluble) | [7] |
Experimental Protocols
Protocol: Preparation of a 10 mM DMSO Stock Solution
Note: The molecular weight of L-703,606 (anhydrous basis) is 598.47 g/mol . Batch-specific molecular weights may vary due to hydration.[4]
-
Weighing: Accurately weigh out approximately 6 mg of L-703,606 powder.
-
Solvent Addition: To the 6 mg of powder, add 1 mL of high-purity DMSO. This will yield a solution with a concentration of approximately 10 mM.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, warm the solution gently (e.g., in a 37°C water bath) for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials (e.g., 20 µL or 50 µL aliquots).
-
Storage: Store the aliquots at -80°C for long-term use.[6]
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for Preparing L-703,606 Stock Solution.
Caption: L-703,606 blocks Substance P-mediated NK1 receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. NK-1 tachykinin receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. L-703606 Oxalate | TargetMol [targetmol.com]
- 7. NK-1 tachykinin receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
Potential off-target effects of L-703606
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-703,606. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of L-703,606?
A1: The primary molecular target of L-703,606 is the Neurokinin-1 receptor (NK1R), also known as the substance P receptor. L-703,606 is a potent and selective antagonist of the NK1R. It competitively binds to the receptor, blocking the binding of its endogenous ligand, substance P, and thereby inhibiting the downstream signaling cascade.
Q2: What are the known on-target binding affinities of L-703,606?
A2: L-703,606 exhibits high affinity for the human NK1 receptor. The following table summarizes the reported binding constants from various studies.
| Parameter | Value | Assay Conditions |
| IC₅₀ | 2 nM | Inhibition of ¹²⁵I-Tyr⁸-substance P binding to human NK1 receptor expressed in CHO cells. |
| Kb | 29 nM | Antagonism of substance P-induced inositol (B14025) phosphate (B84403) generation. |
| Kd | 0.3 nM | Binding of [¹²⁵I]L-703,606 to human NK1 receptor expressed in CHO cell membranes. |
Q3: What is the signaling pathway of the NK1 receptor that is blocked by L-703,606?
A3: The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon binding of substance P, the receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). L-703,606, as an antagonist, prevents this entire cascade from occurring.
Q4: Is there any information on the off-target binding profile of L-703,606?
A4: L-703,606 is consistently described in the literature as a "selective" NK1 receptor antagonist. However, publicly available, comprehensive screening data against a broad panel of other receptors, ion channels, and enzymes is limited. Therefore, while it is highly selective for the NK1 receptor over other tachykinin receptors (NK2, NK3), its interaction with a wider range of potential off-targets has not been extensively documented in publicly accessible sources. Researchers should be aware of this and consider the possibility of off-target effects in their experimental interpretations.
Troubleshooting Guide
Q1: I am not observing the expected antagonism of substance P-induced effects in my cellular assay. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
-
Compound Integrity and Concentration: Verify the integrity and concentration of your L-703,606 stock solution. The compound may have degraded if not stored properly.
-
Cellular Expression of NK1R: Confirm that your cell line expresses a sufficient level of functional NK1 receptors.
-
Assay Conditions: Ensure that the assay buffer and conditions are compatible with the compound and the cellular response being measured.
-
On-Target "Apparent" Inefficacy: In some systems, extremely high concentrations of substance P may overcome competitive antagonism. Consider performing a dose-response curve with varying concentrations of both substance P and L-703,606.
Q2: I am observing cellular effects that are not consistent with NK1 receptor blockade. Could this be due to off-target effects?
A2: While specific off-target interactions of L-703,606 are not well-documented, unexpected effects could potentially arise from such interactions. Here is a logical workflow to investigate this possibility:
Technical Support Center: Optimizing L-703,606 Concentration for Cell Culture
Welcome to the technical support center for L-703,606. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of L-703,606 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-703,606 and what is its primary mechanism of action?
A1: L-703,606 is a potent and selective non-peptide antagonist of the Neurokinin-1 receptor (NK1R).[1][2] Its primary function is to block the binding of Substance P (SP), the natural ligand for NK1R.[3] By inhibiting this interaction, L-703,606 prevents the activation of downstream signaling pathways mediated by SP.[4]
Q2: What is the common application of L-703,606 in cell culture?
A2: In cell culture, L-703,606 is primarily used to investigate the physiological and pathological roles of the Substance P/NK1R signaling pathway. This includes studying its involvement in neurogenic inflammation, pain transmission, cancer cell proliferation, and migration.[4][5][6]
Q3: In what solvent should I dissolve L-703,606 and how should I store the stock solution?
A3: L-703,606 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations greater than 10 mg/mL. It is also slightly soluble in water. For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is a typical working concentration range for L-703,606 in cell culture experiments?
A4: The optimal concentration of L-703,606 is highly dependent on the cell type and the specific experimental conditions. However, published studies have reported effective concentrations ranging from the picomolar (pM) to the micromolar (µM) range. For example, some studies have used concentrations from 500pM to 100µM to inhibit NK1R signaling, while others have used a range of 1µM to 10µM to block SP-induced cell proliferation.[4][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of L-703,606 | Suboptimal Concentration: The concentration of L-703,606 may be too low to effectively block the NK1 receptors in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to micromolar) to determine the EC50 (half-maximal effective concentration). |
| Cell Line Insensitivity: The cell line you are using may not express sufficient levels of the NK1 receptor. | Confirm NK1 receptor expression in your cell line using techniques such as Western blot, qPCR, or flow cytometry. | |
| Compound Degradation: The L-703,606 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of L-703,606 and store it in small aliquots at -20°C. | |
| Cell Death or Toxicity Observed | High Concentration: The concentration of L-703,606 may be too high, leading to off-target effects and cytotoxicity. | Determine the cytotoxic concentration of L-703,606 for your cell line using a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion assay). Use a concentration well below the cytotoxic threshold for your experiments. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be toxic to the cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without L-703,606) in your experiments. | |
| Inconsistent or Variable Results | Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results. | Standardize all experimental procedures. Ensure consistent cell numbers, incubation periods, and careful preparation of all solutions. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and responsiveness. | Regularly test your cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of L-703,606 (Dose-Response Experiment)
This protocol outlines a general procedure to determine the effective concentration range of L-703,606 for inhibiting Substance P-induced cellular responses.
Materials:
-
Your cell line of interest (known to express NK1R)
-
Complete cell culture medium
-
L-703,606
-
Substance P (SP)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for proliferation, signaling pathway activation)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
L-703,606 Preparation: Prepare a series of dilutions of L-703,606 in complete cell culture medium. A typical range to test would be from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Pre-treatment: Remove the medium from the cells and add the different concentrations of L-703,606. Include a "vehicle control" (medium with the same concentration of DMSO as the highest L-703,606 concentration) and a "no treatment" control. Incubate for 1-2 hours.
-
Substance P Stimulation: Add Substance P to all wells (except the "no treatment" control) at a concentration known to elicit a response in your cell type (e.g., 100 nM).
-
Incubation: Incubate the plate for a period appropriate for the cellular response you are measuring (e.g., 15-30 minutes for signaling events, 24-72 hours for proliferation).
-
Assay: Perform your chosen assay to measure the cellular response (e.g., a proliferation assay like MTT or a signaling assay like Western blot for phosphorylated ERK).
-
Data Analysis: Plot the cellular response as a function of the L-703,606 concentration to determine the EC50 value.
Protocol 2: Assessing Cytotoxicity of L-703,606 using MTT Assay
This protocol provides a method to evaluate the potential cytotoxic effects of L-703,606 on your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
L-703,606
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of L-703,606 in complete cell culture medium. A broad range should be tested to identify a toxic threshold (e.g., 1 µM to 100 µM).
-
Incubation: Remove the old medium and add the L-703,606 dilutions to the wells. Include a vehicle control and a "cells only" control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the L-703,606 concentration to determine the CC50 (half-maximal cytotoxic concentration).
Data Presentation
Table 1: Example Dose-Response Data for L-703,606 Inhibition of Substance P-induced Cell Proliferation
| L-703,606 Concentration | Substance P (100 nM) | % Inhibition of Proliferation |
| 0 µM (Vehicle) | + | 0% |
| 0.01 µM | + | 15% |
| 0.1 µM | + | 45% |
| 1 µM | + | 85% |
| 10 µM | + | 98% |
Table 2: Example Cytotoxicity Data for L-703,606
| L-703,606 Concentration | Cell Viability (%) after 48h |
| 0 µM (Vehicle) | 100% |
| 1 µM | 98% |
| 10 µM | 95% |
| 25 µM | 80% |
| 50 µM | 55% |
| 100 µM | 20% |
Visualizations
Caption: Substance P / NK1R Signaling Pathway and L-703,606 Inhibition.
Caption: Workflow for Determining L-703,606 Optimal Concentration.
Caption: Troubleshooting Logic for Ineffective L-703,606 Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
L-703606 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of L-703,606 and its common salt form, L-703,606 oxalate (B1200264) hydrate (B1144303).
Troubleshooting Guides
This guide addresses specific issues that may arise during the handling and use of L-703,606.
Issue: Compound Precipitation in Solution
-
Question: I dissolved L-703,606 in a solvent, but it precipitated out of solution. What should I do?
-
Answer:
-
Verify Solvent and Concentration: Confirm that you are using a recommended solvent and that the concentration does not exceed the known solubility limits. L-703,606 is readily soluble in DMSO.[1][2] For aqueous solutions, solubility is limited (<2 mg/mL), but can be enhanced with cyclodextrins.[2]
-
Gentle Warming: If the compound has precipitated out of a solution like DMSO upon storage, gentle warming of the vial may help redissolve it.
-
Sonication: Brief sonication can also aid in redissolving the compound.
-
Consider a Different Solvent System: If precipitation persists, especially for in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween 80.[3]
-
Issue: Suspected Compound Degradation
-
Question: I am concerned that my L-703,606 may have degraded. How can I assess this?
-
Answer:
-
Review Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations. For long-term storage, L-703,606 should be kept at -20°C.[1][3]
-
Visual Inspection: Check the solid compound for any changes in appearance, such as color or texture. L-703,606 is typically a white to off-white solid.[2]
-
Analytical Chemistry: The most definitive way to assess degradation is through analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the compound against a reference standard.
-
Functional Assay: A cell-based or in vitro functional assay can determine if the compound retains its biological activity as an NK1 receptor antagonist.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: How should I store the solid L-703,606 oxalate hydrate?
-
Answer: For long-term storage, the solid compound should be stored at -20°C for up to three years.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] It is also recommended to store it in a desiccated environment as the oxalate salt hydrate form can be hygroscopic.[2][4]
-
Question: How should I store L-703,606 in solution?
-
Answer: Stock solutions of L-703,606 should be stored at -80°C for up to one year.[3] For shorter periods (days to weeks), they can be stored at 0-4°C.[1]
-
Question: Is L-703,606 sensitive to light?
Solubility and Solution Preparation
-
Question: What are the recommended solvents for L-703,606?
-
Answer: L-703,606 is soluble in DMSO at concentrations greater than 10 mg/mL.[2] It has very limited solubility in water (<2 mg/mL).[2] For in vivo applications, formulations often use a combination of DMSO, PEG300, Tween 80, and saline or PBS.[3]
-
Question: How do I prepare a stock solution of L-703,606?
-
Answer: To prepare a stock solution, dissolve the solid L-703,606 in an appropriate solvent like DMSO to the desired concentration. Ensure the compound is fully dissolved by vortexing or gentle warming.
Data at a Glance
Table 1: Storage Conditions and Shelf Life of L-703,606
| Form | Storage Condition | Duration | Shelf Life |
| Solid | 0 - 4°C | Short-term (days to weeks) | Not specified |
| Solid | -20°C | Long-term (months to years) | >2 years[1], 3 years[3] |
| In Solvent | 0 - 4°C | Short-term (days to weeks) | Not specified |
| In Solvent | -80°C | Long-term (up to a year) | 1 year[3] |
Table 2: Solubility of L-703,606 Oxalate Salt Hydrate
| Solvent | Solubility |
| DMSO | >10 mg/mL[2] |
| Water | <2 mg/mL (slightly soluble)[2] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 11 mg/mL[2] |
| Methanol | 28 mg/mL[2] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of L-703,606 Oxalate Hydrate in DMSO
-
Materials:
-
L-703,606 oxalate hydrate (Molecular Weight: 598.47 g/mol , anhydrous basis)[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of L-703,606 oxalate hydrate to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the solid compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.98 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for common issues with L-703,606.
References
Technical Support Center: L-703606 Binding Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the L-703606 binding assay to study the neurokinin-1 (NK1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
A1: this compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its radioiodinated form, [¹²⁵I]L-703,606, is a valuable tool for characterizing the human NK1 receptor due to its high affinity and selectivity.[3][4][5] It is used in radioligand binding assays to determine the affinity of other compounds for the NK1 receptor and to quantify receptor density in various tissues and cell preparations.
Q2: What is the expected binding affinity (Kd) for [¹²⁵I]L-703,606?
A2: The reported equilibrium dissociation constant (Kd) for [¹²⁵I]L-703,606 binding to human NK1 receptors expressed in Chinese hamster ovary (CHO) cells is approximately 0.3 nM.[3][5] This high affinity indicates a strong interaction between the radioligand and the receptor.
Q3: What is a typical IC₅₀ value for unlabeled L-703,606 in a competition binding assay?
A3: In competition binding assays using [¹²⁵I]-Tyr⁸-substance P, L-703,606 exhibits an IC₅₀ of approximately 2 nM for the human NK1 receptor.[5][6]
Q4: What are the recommended storage conditions for L-703,606 and its radiolabeled form?
A4: L-703,606 oxalate (B1200264) salt should be stored in a desiccated environment.[3] For the radiolabeled form, it is crucial to follow the supplier's recommendations, which typically involve storage at low temperatures (e.g., -20°C or -80°C) to minimize degradation and loss of specific activity. Always refer to the Certificate of Analysis for specific storage instructions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays in a question-and-answer format.
High Non-Specific Binding (NSB)
Question: My non-specific binding is very high, exceeding 50% of the total binding. What are the potential causes and how can I reduce it?
Answer: High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate results.[6] L-703,606 is a hydrophobic molecule, which can contribute to higher NSB.[6] Here are the common causes and solutions:
-
Cause: Radioligand concentration is too high.
-
Solution: Use a lower concentration of [¹²⁵I]L-703,606, ideally at or below its Kd value (≤ 0.3 nM).[6]
-
-
Cause: Insufficient blocking of non-specific sites.
-
Solution:
-
Include Bovine Serum Albumin (BSA) at a concentration of 0.1% to 0.5% in your assay buffer to block non-specific binding to tubes and membranes.
-
Consider adding a low concentration of a non-ionic detergent, such as 0.01-0.05% Tween-20 or Triton X-100, to the binding and wash buffers to disrupt hydrophobic interactions.
-
-
-
Cause: Inadequate washing.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer for each wash. Ensure rapid filtration to minimize dissociation of the specifically bound ligand.
-
-
Cause: Binding to filters.
-
Solution: Pre-soak the glass fiber filters (GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes before use to reduce radioligand adhesion.[7]
-
-
Cause: Too much membrane protein.
-
Solution: Reduce the amount of membrane protein per well. A typical range is 10-50 µg, but this should be optimized for your specific system.[6]
-
Low Specific Binding or No Signal
Question: I am observing a very low or no specific binding signal. What could be the issue?
Answer: A weak or absent signal can be due to several factors related to your reagents, protocol, or the biological material.
-
Cause: Low receptor expression in cells or tissue.
-
Solution:
-
Confirm the expression of the NK1 receptor in your cell line or tissue preparation. For transiently transfected cells, optimize transfection efficiency.
-
Ensure that membrane preparations have been stored properly at -80°C to prevent receptor degradation.
-
-
-
Cause: Inactive radioligand.
-
Solution: Check the age and storage conditions of your [¹²⁵I]L-703,606. Radioiodinated ligands have a limited shelf-life. Use a fresh batch if necessary.
-
-
Cause: Suboptimal assay conditions.
-
Solution:
-
Incubation Time: Ensure the incubation is long enough to reach equilibrium. For high-affinity ligands, this can be 60-120 minutes at room temperature.
-
Buffer Composition: The pH and ionic strength of the buffer are critical. A common binding buffer is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
-
-
Cause: Problems with the unlabeled ligand for NSB determination.
-
Solution: Use a high concentration of a known potent NK1 receptor antagonist (e.g., 1-10 µM of unlabeled L-703,606 or Aprepitant) to define non-specific binding. Ensure the unlabeled ligand is fully dissolved.
-
High Variability Between Replicates
Question: My data shows high variability between replicate wells. How can I improve consistency?
Answer: Inconsistent results can compromise the reliability of your data.
-
Cause: Inconsistent pipetting.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques. For small volumes, consider using reverse pipetting.
-
-
Cause: Uneven membrane suspension.
-
Solution: Gently vortex the membrane preparation before aliquoting to ensure a homogenous suspension in each well.
-
-
Cause: Inefficient or inconsistent washing.
-
Solution: Ensure the filtration manifold has a good seal for all wells to allow for uniform and rapid washing. Use a consistent volume and number of washes for all samples.
-
Data Presentation
Table 1: Key Binding Parameters for L-703,606
| Parameter | Ligand | Receptor | System | Value | Reference |
| Kd | [¹²⁵I]L-703,606 | Human NK1 | CHO Cells | ~0.3 nM | [3][5] |
| IC₅₀ | L-703,606 | Human NK1 | CHO Cells | ~2 nM | [5][6] |
| Kb | L-703,606 | Human NK1 | CHO Cells | ~29 nM | [6] |
Experimental Protocols
Protocol 1: Membrane Preparation from NK1 Receptor-Expressing Cells
-
Grow cells expressing the human NK1 receptor to confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
Protocol 2: [¹²⁵I]L-703,606 Saturation Binding Assay (Filtration)
-
Assay Setup: Perform the assay in a 96-well plate in a total volume of 250 µL.
-
Total Binding: To appropriate wells, add:
-
50 µL of binding buffer.
-
50 µL of varying concentrations of [¹²⁵I]L-703,606 (e.g., 0.01 nM to 5 nM final concentration).
-
150 µL of diluted cell membranes (10-50 µg protein).
-
-
Non-Specific Binding (NSB): To a separate set of wells, add:
-
50 µL of a high concentration of unlabeled L-703,606 or another potent NK1 antagonist (e.g., 10 µM final concentration).
-
50 µL of varying concentrations of [¹²⁵I]L-703,606.
-
150 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through a GF/B or GF/C glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.
-
Washing: Wash the filters 3-5 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts at each radioligand concentration.
-
Plot specific binding versus the concentration of [¹²⁵I]L-703,606.
-
Determine the Kd and Bmax values by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for the [¹²⁵I]L-703,606 saturation binding assay.
Caption: A logical flow diagram for troubleshooting common binding assay issues.
Caption: Simplified NK1 receptor signaling pathway and the action of L-703,606.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
Technical Support Center: Overcoming L-703,606 Delivery Issues In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of L-703,606, a potent and selective NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-703,606 and what is its primary mechanism of action?
A1: L-703,606 is a potent and selective non-peptide antagonist of the Neurokinin 1 (NK1) receptor. Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways involved in processes such as neurogenic inflammation, pain transmission, and emesis. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to Gαq to activate the Phospholipase C (PLC) pathway.
Q2: What are the main challenges encountered when delivering L-703,606 in vivo?
A2: The primary challenge with L-703,606 is its low aqueous solubility. This can lead to difficulties in preparing stable and homogenous formulations for injection, potential precipitation at the injection site, and variable bioavailability. Ensuring consistent and effective delivery to the target tissue, particularly the central nervous system (CNS), requires careful consideration of the vehicle, administration route, and dosage.
Q3: What forms of L-703,606 are available and does the salt form matter?
A3: L-703,606 is often available as an oxalate (B1200264) salt hydrate. The salt form can improve the compound's solubility and stability compared to the free base. For in vivo experiments, it is crucial to use a form with well-characterized solubility and to account for the molecular weight of the salt when calculating dosages.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Formulation
Problem: I am having difficulty dissolving L-703,606 for my in vivo experiment, and I'm concerned about the solution's stability.
Solution:
-
Vehicle Selection: Due to its lipophilic nature, L-703,606 requires a non-aqueous or co-solvent vehicle for initial dissolution.
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions. L-703,606 is soluble in DMSO at concentrations greater than 10 mg/mL. For in vivo use, the final concentration of DMSO should be minimized (typically <10%) to avoid toxicity.
-
Co-solvents: A common strategy is to first dissolve L-703,606 in a small amount of an organic solvent like DMSO and then dilute it with a sterile aqueous solution, such as saline or phosphate-buffered saline (PBS).[1][2]
-
Cyclodextrins: For improved aqueous solubility, consider using a 45% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin, which can increase the solubility of L-703,606 to 11 mg/mL.
-
-
Formulation Protocol:
-
Prepare a concentrated stock solution of L-703,606 in 100% DMSO.
-
For the final injection volume, dilute the DMSO stock with sterile saline. A common final vehicle composition is 10% DMSO in saline.[3]
-
Always prepare fresh solutions on the day of the experiment to ensure stability.
-
Vortex or sonicate briefly to ensure complete dissolution after dilution.
-
Issue 2: Inconsistent Efficacy or Suspected Low Bioavailability
Problem: My experimental results are variable, and I suspect that L-703,606 is not reaching its target effectively.
Solution:
-
Route of Administration: The choice of administration route significantly impacts bioavailability and tissue distribution.
-
Intraperitoneal (i.p.) Injection: This is a commonly used route for systemic administration in rodents. It generally provides good absorption into the systemic circulation.
-
Intravenous (i.v.) Injection: This route ensures 100% bioavailability into the systemic circulation and is suitable for precise dosing. However, the poor aqueous solubility of L-703,606 can make i.v. formulation challenging.
-
Subcutaneous (s.c.) Pellets: For long-term, continuous delivery, subcutaneous implantation of slow-release pellets is an effective option.[4]
-
Oral Gavage: Oral bioavailability of many NK1 receptor antagonists is low due to first-pass metabolism. This route may require higher doses and can lead to greater variability.
-
-
Dosage Considerations:
-
Published studies in mice have used intraperitoneal doses ranging from 4 mg/kg to 10 mg/kg.[1][2][5]
-
For CNS-related studies, ensure the dosage is sufficient to achieve therapeutic concentrations in the brain. The blood-brain barrier permeability of L-703,606 should be considered, although specific data is limited.
-
Data and Protocols
Solubility Data
| Solvent/Vehicle | Solubility |
| DMSO | >10 mg/mL |
| Water | <2 mg/mL (slightly soluble) |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 11 mg/mL |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Mice [1][2]
-
Preparation of L-703,606 Solution:
-
Dissolve L-703,606 in 100% DMSO to create a stock solution (e.g., 40 mg/mL).
-
On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration (e.g., 4 mg/kg). The final volume for injection should be approximately 0.2 mL for a standard mouse, with the final DMSO concentration kept low.
-
-
Administration:
-
Anesthetize the mouse (e.g., with 2% isoflurane).
-
Administer 0.2 mL of the L-703,606 solution via intraperitoneal injection 30 minutes prior to the experimental procedure.
-
Protocol 2: Intravenous (i.v.) Injection in Mice [5]
-
Preparation of L-703,606 Solution:
-
Dissolve L-703,606 directly in 0.9% saline to the desired final concentration (e.g., 10 mg/kg). This may require sonication or warming to achieve full dissolution. Ensure no precipitation occurs upon cooling to room temperature.
-
-
Administration:
-
Administer the solution via the tail vein. The volume should be adjusted based on the animal's weight.
-
Protocol 3: Continuous Subcutaneous (s.c.) Delivery in Rats [4]
-
Preparation:
-
Utilize commercially available services to prepare continuous-release subcutaneous pellets containing a specific dose of L-703,606 (e.g., 1.0 mg/kg/day).
-
-
Implantation:
-
Surgically implant the pellet subcutaneously in the animal. This method is suitable for chronic studies requiring sustained drug levels.
-
Visualizations
Signaling Pathway of the NK1 Receptor
Caption: NK1 Receptor signaling pathway and the inhibitory action of L-703,606.
Experimental Workflow for In Vivo Delivery
Caption: General experimental workflow for the in vivo delivery of L-703,606.
References
- 1. Substance P Promotes Leukocyte Infiltration in the Liver and Lungs of Mice with Sepsis: A Key Role for Adhesion Molecules on Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Hypomagnesemia Induces Neurogenic Inflammation and Cardiac Dysfunction [mdpi.com]
- 5. Substance P participates in immune-mediated hepatic injury induced by concanavalin A in mice and stimulates cytokine synthesis in Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Vehicle Selection for L-703606 in Animal Studies: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the NK1 receptor antagonist L-703606 in animal studies, appropriate vehicle selection is paramount for ensuring accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setup.
The choice of vehicle for administering this compound, a compound with limited aqueous solubility, is critical to achieve desired drug exposure and avoid confounding experimental outcomes. This compound is known to be soluble in Dimethyl sulfoxide (B87167) (DMSO) and 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin, while being only slightly soluble in water. This guide offers insights into appropriate vehicle formulations based on the route of administration and provides detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is precipitating out of solution during preparation for oral gavage. What can I do?
A1: Precipitation is a common issue with poorly water-soluble compounds like this compound. Here are several troubleshooting steps:
-
Ensure Proper Solubilization: this compound is soluble in DMSO. A common technique is to first dissolve the compound in a minimal amount of DMSO before diluting it with the final aqueous vehicle.
-
Utilize a Suspending Agent: For oral gavage, creating a homogenous suspension is often the most effective approach. A widely used and well-tolerated suspending vehicle is a 0.5% w/v solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in water.
-
Sonication: After adding the this compound (pre-dissolved in DMSO if necessary) to the vehicle, use a sonicator to ensure a fine, uniform suspension.
-
Constant Agitation: During administration, ensure the suspension is continuously stirred or vortexed to prevent settling of the compound.
Q2: What is a suitable vehicle for intravenous (IV) injection of this compound?
A2: For intravenous administration, the vehicle must be sterile and biocompatible. A common formulation for poorly soluble drugs, including related NK1 antagonists like aprepitant, involves a co-solvent system. A well-documented vehicle for IV injection in ferrets consists of a mixture of ethanol, propylene (B89431) glycol, and water in a 1:6:3 ratio by volume. It is crucial to ensure complete dissolution and to administer the solution slowly to avoid precipitation in the bloodstream.
Q3: Can I use saline to dissolve this compound for injection?
A3: While this compound has been successfully dissolved in saline for intrathecal injections in rats, this is typically at very low concentrations. For other routes requiring higher concentrations, saline alone is unlikely to be a suitable solvent due to the compound's low aqueous solubility. For intraperitoneal injections in mice, a common method is to first dissolve this compound in DMSO and then dilute this stock solution with sterile saline.
Q4: Are there any concerns with using DMSO in my animal studies?
A4: While DMSO is an excellent solvent, it is not inert and can have biological effects. It is crucial to:
-
Use the Lowest Possible Concentration: Keep the final concentration of DMSO in the administered formulation as low as possible.
-
Include a Vehicle Control Group: Always include a control group that receives the same vehicle (including the same concentration of DMSO) without the drug to account for any effects of the vehicle itself.
Experimental Protocols
Below are detailed methodologies for preparing common vehicle formulations for this compound and similar NK1 receptor antagonists.
Oral Gavage Suspension
Objective: To prepare a stable suspension of this compound for oral administration in rodents.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile, deionized water
-
Dimethyl sulfoxide (DMSO, optional)
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Prepare a 0.5% (w/v) HPMC solution by slowly adding HPMC to sterile water while stirring continuously with a magnetic stirrer. Allow it to stir for several hours until fully dissolved.
-
Weigh the required amount of this compound.
-
Optional: If needed for initial solubilization, dissolve the this compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
Slowly add the this compound (or the DMSO solution) to the 0.5% HPMC solution while vortexing or stirring.
-
Sonicate the final suspension to ensure a uniform particle size and distribution.
-
Store the suspension at room temperature or 4°C, protected from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Intravenous Injection Solution
Objective: To prepare a clear solution of an NK1 antagonist for intravenous administration.
Materials:
-
NK1 receptor antagonist (e.g., Aprepitant)
-
Ethanol (USP grade)
-
Propylene glycol (USP grade)
-
Water for Injection (WFI)
-
Sterile vials and syringes
Procedure:
-
Prepare the vehicle by mixing ethanol, propylene glycol, and WFI in a 1:6:3 ratio by volume in a sterile container.
-
Weigh the required amount of the NK1 antagonist.
-
Add the compound to the vehicle and vortex or sonicate until it is completely dissolved.
-
Draw the solution into a sterile syringe for administration. Administer slowly to prevent potential precipitation upon contact with blood.
Quantitative Data Summary
| Administration Route | Vehicle Composition | Species | Notes |
| Oral Gavage | 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in water | Rat | Suitable for creating a stable suspension of poorly soluble compounds.[1] |
| Intravenous (IV) Injection | Ethanol:Propylene Glycol:Water (1:6:3 by volume) | Ferret | Used for the NK1 antagonist aprepitant.[2] |
| Intraperitoneal (IP) Injection | DMSO followed by dilution in sterile saline | Mouse | This compound was first dissolved in DMSO and then diluted for injection.[3] |
| Intrathecal Injection | Saline | Rat | This compound was dissolved directly in saline for this specific route.[4] |
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: Decision workflow for selecting an appropriate vehicle for this compound based on the administration route.
Caption: this compound acts as an antagonist at the NK1 receptor, blocking the downstream signaling cascade initiated by Substance P.
References
- 1. Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Suppressing the Substance P-NK1R Signalling Protects Mice against Sepsis-Associated Acute Inflammatory Injury and Ferroptosis in the Liver and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elevated Expression and Activity of Sodium Leak Channel Contributes to Neuronal Sensitization of Inflammatory Pain in Rats [frontiersin.org]
Technical Support Center: Minimizing Non-specific Binding of Radioiodinated L-703,606
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize non-specific binding in experiments utilizing radioiodinated L-703,606, a potent and selective antagonist for the human neurokinin-1 (NK1) receptor.
Troubleshooting Guides
This section addresses common issues encountered during radioligand binding assays with [¹²⁵I]L-703,606.
Problem: High Non-Specific Binding Signal
High non-specific binding can mask the specific signal, leading to inaccurate determination of receptor affinity and density.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Blocking Agent | Optimize the concentration of Bovine Serum Albumin (BSA) in your assay buffer. Test a range from 0.1% to 1% (w/v). | Reduction of radioligand adherence to non-receptor components like tubes and filters. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 2 to 4) and/or the volume of ice-cold wash buffer. Ensure rapid filtration and washing to minimize dissociation of specifically bound ligand.[1] | More effective removal of unbound and non-specifically bound [¹²⁵I]L-703,606, resulting in a lower background signal. |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of your binding and wash buffers. A common starting point is a Tris-based buffer (e.g., 50 mM Tris-HCl) at pH 7.4. Varying the salt concentration (e.g., NaCl) can also help reduce electrostatic interactions.[2] | A buffer environment that minimizes interactions of the radioligand with non-target sites. |
| Radioligand Quality Issues | Ensure the [¹²⁵I]L-703,606 has not degraded. Use a fresh lot or re-purify if necessary. Aggregation can be assessed by techniques like thin-layer chromatography. | A higher purity radioligand preparation will have less tendency to bind non-specifically. |
| Filter Binding | Pre-soak your glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes at 4°C before use. This will reduce the binding of the positively charged radioligand to the negatively charged filter matrix.[1] | A significant decrease in background counts attributed to the filter paper itself. |
| High Radioligand Concentration | Use a concentration of [¹²⁵I]L-703,606 that is at or below the Kd (approximately 0.3 nM) for saturation experiments to ensure that the majority of binding is to the high-affinity site.[3] | Reduced likelihood of binding to lower-affinity, non-saturable sites that contribute to non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is L-703,606 and why is it radioiodinated?
L-703,606 is a potent and selective non-peptide antagonist of the human neurokinin-1 (NK1) receptor.[3] Radioiodination, typically with Iodine-125 ([¹²⁵I]), produces [¹²⁵I]L-703,606, a high-affinity radioligand (Kd ≈ 0.3 nM) that is invaluable for the characterization of the NK1 receptor through radioligand binding assays.[3]
Q2: How is non-specific binding determined in a [¹²⁵I]L-703,606 assay?
Non-specific binding is measured in the presence of a high concentration (typically 1-10 µM) of an unlabeled competitor that also binds to the NK1 receptor, such as unlabeled L-703,606 or another potent NK1 antagonist like aprepitant. This competitor displaces the [¹²⁵I]L-703,606 from the specific NK1 receptor sites. Any remaining radioactivity bound to the membranes or filters is considered non-specific.
Q3: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should be less than 10% of the total binding. However, levels up to 30% may be acceptable depending on the assay window and the specific research question. If non-specific binding exceeds 50% of the total binding, it can significantly compromise the accuracy of your results and troubleshooting is strongly recommended.
Q4: Can the choice of labware affect non-specific binding?
Yes, some plastics can exhibit hydrophobic interactions with ligands. It is advisable to use low-binding polypropylene (B1209903) tubes and pipette tips. If you suspect your labware is contributing to non-specific binding, you can pre-coat them with a solution of BSA.
Q5: Should I include protease inhibitors in my membrane preparation?
Absolutely. The inclusion of a protease inhibitor cocktail during the preparation of your cell membranes or tissue homogenates is crucial to prevent the degradation of the NK1 receptors, which would lead to a loss of specific binding sites and a relative increase in the proportion of non-specific binding.
Experimental Protocols
Radioiodination of L-703,606
The preparation of [¹²⁵I]L-703,606 can be achieved from its trimethylsilyl (B98337) precursor. The process involves treatment with no-carrier-added Na¹²⁵I in the presence of an oxidizing agent like an Iodobead in trifluoroacetic acid (TFA).[3] The resulting radioligand should be purified using high-performance liquid chromatography (HPLC) to ensure high specific activity (approximately 1100 Ci/mmol) and purity.[3]
Membrane Preparation (from cultured cells expressing human NK1 receptor)
-
Grow cells to confluency and harvest by scraping into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail).
-
Homogenize the cell suspension using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C.
[¹²⁵I]L-703,606 Radioligand Binding Assay
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Assay Setup: In low-binding 96-well plates or polypropylene tubes, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]L-703,606 (final concentration ~0.3 nM), and 100 µL of membrane preparation (20-50 µg of protein).
-
Non-specific Binding: 50 µL of unlabeled L-703,606 (final concentration 1 µM), 50 µL of [¹²⁵I]L-703,606 (final concentration ~0.3 nM), and 100 µL of membrane preparation.
-
Competition Binding (Optional): 50 µL of competing compound at various concentrations, 50 µL of [¹²⁵I]L-703,606 (final concentration ~0.3 nM), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the reactions for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters three times with 3-4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation experiments, plot specific binding versus the concentration of [¹²⁵I]L-703,606 to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Data Summary
| Parameter | Value | Receptor Source | Reference |
| Kd of [¹²⁵I]L-703,606 | ~0.3 nM | Human NK1 Receptor | [3] |
| IC₅₀ of L-703,606 | ~2 nM | Human NK1 Receptor | |
| Specific Activity of [¹²⁵I]L-703,606 | ~1100 Ci/mmol | N/A | [3] |
Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Troubleshooting High Non-Specific Binding.
References
Technical Support Center: Interpreting Unexpected Results with L-703,606
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-703,606, a potent and selective tachykinin NK1 receptor antagonist. The following information is designed to help you interpret unexpected experimental outcomes and provide potential solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any inhibition of Substance P-induced cellular response after applying L-703,606?
A1: Several factors could contribute to a lack of inhibitory effect from L-703,606. These can range from issues with the compound itself to the specific experimental conditions. A systematic troubleshooting approach is recommended.
Potential Causes and Troubleshooting Steps:
-
Compound Integrity and Solubility: L-703,606, like many small molecules, can degrade over time or may not be fully soluble in your experimental buffer, reducing its effective concentration.
-
Recommendation: Prepare fresh solutions of L-703,606 for each experiment. Ensure the solvent used is appropriate and that the compound is fully dissolved. Consider a brief sonication if solubility issues are suspected.
-
-
Inadequate Pre-incubation Time: As a competitive antagonist, L-703,606 requires sufficient time to bind to the NK1 receptors before the addition of the agonist (Substance P).
-
Recommendation: Pre-incubate your cells with L-703,606 for at least 15-30 minutes before adding Substance P.
-
-
Sub-optimal Concentration Range: The concentration of L-703,606 may be too low to effectively compete with the concentration of Substance P used.
-
Recommendation: Perform a dose-response experiment with a wide range of L-703,606 concentrations to determine the optimal inhibitory concentration for your specific cell type and agonist concentration.
-
-
Cellular Health and Receptor Expression: The expression levels of the NK1 receptor can vary between cell lines and passage numbers, and unhealthy cells may not respond appropriately.
-
Recommendation: Regularly verify the expression of the NK1 receptor in your cell line using techniques like Western blot or qPCR. Ensure cells are healthy and within an optimal passage number range.
-
Experimental Protocol: Verifying the Inhibitory Activity of L-703,606 using a Calcium Flux Assay
This protocol outlines a method to determine the potency of L-703,606 in inhibiting Substance P-induced intracellular calcium mobilization.
-
Cell Preparation:
-
Plate cells expressing the human NK1 receptor (e.g., CHO-hNK1R, HEK293-hNK1R) in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a dilution series of L-703,606 in a suitable assay buffer.
-
-
Antagonist Pre-incubation:
-
Add the L-703,606 dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of Substance P at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Using a fluorescent plate reader with an injection module, add the Substance P solution to the wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity before and after the addition of Substance P.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-703,606 and determine the IC50 value.
-
Q2: I'm observing an unexpected cellular response at high concentrations of L-703,606 that is not consistent with NK1 receptor antagonism. What could be the cause?
A2: While L-703,606 is a highly selective NK1 receptor antagonist, at high concentrations, off-target effects can sometimes be observed. It is also possible that the observed effect is an experimental artifact.
Potential Causes and Troubleshooting Steps:
-
Off-Target Binding: At concentrations significantly above its Kd for the NK1 receptor (approximately 0.3 nM), L-703,606 may exhibit low-affinity binding to other receptors or cellular targets.
-
Recommendation: To investigate this, perform a counterscreen against a panel of other G-protein coupled receptors (GPCRs) or use a cell line that does not express the NK1 receptor as a negative control.
-
-
Compound Cytotoxicity: High concentrations of any small molecule can be toxic to cells, leading to non-specific cellular responses.
-
Recommendation: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to assess the cytotoxicity of L-703,606 at the concentrations used.
-
-
Non-specific Assay Interference: The compound itself might interfere with the assay components (e.g., fluorescent dyes, enzyme substrates).
-
Recommendation: Run a control experiment with the assay components in the absence of cells to check for any direct interaction of L-703,606 with the assay reagents.
-
Data Presentation: Hypothetical Off-Target Effect of L-703,606
| Concentration of L-703,606 | Inhibition of Substance P-induced Calcium Flux (%) | Cell Viability (%) | Off-Target Receptor X Activation (%) |
| 1 nM | 95 | 100 | 2 |
| 10 nM | 98 | 100 | 5 |
| 100 nM | 99 | 98 | 10 |
| 1 µM | 100 | 92 | 35 |
| 10 µM | 100 | 75 | 68 |
This table illustrates a hypothetical scenario where at higher concentrations, L-703,606 begins to show a decrease in cell viability and activation of an off-target receptor.
Experimental Protocol: Investigating Potential Off-Target Effects
-
Cell Viability Assay:
-
Plate your cells of interest and treat with a range of L-703,606 concentrations for the same duration as your primary experiment.
-
Assess cell viability using a standard method like the MTT assay.
-
-
Negative Control Cell Line:
-
Repeat your primary functional assay using a parental cell line that does not express the NK1 receptor. Any response observed in these cells can be attributed to off-target effects.
-
-
Receptor Counterscreening:
-
If available, utilize a commercial service or an in-house platform to screen L-703,606 against a panel of common off-target receptors.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical signaling pathway of the NK1 receptor and the inhibitory action of L-703,606.
Caption: A logical workflow for troubleshooting unexpected results with L-703,606.
L-703606 Technical Support Center: Species Selectivity & Cross-Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the species selectivity and cross-reactivity of L-703606, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. This resource is intended to assist researchers in designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How potent is this compound at the human NK1 receptor?
A1: this compound is a high-affinity antagonist for the human NK1 receptor. In vitro studies have shown that it inhibits the binding of the natural ligand, Substance P, with an IC50 value of 2 nM.[1] Functionally, it acts as a competitive antagonist of Substance P-induced inositol (B14025) phosphate (B84403) generation with a Kb of 29 nM.[1] The radioiodinated form, [¹²⁵I]this compound, binds to a single class of high-affinity sites on human NK1 receptors expressed in Chinese hamster ovary (CHO) cell membranes with a dissociation constant (Kd) of 0.3 nM.[1]
Q2: Does the binding affinity of this compound for the NK1 receptor vary across different species?
Q3: How selective is this compound for the NK1 receptor over other tachykinin receptors (NK2 and NK3)?
A3: this compound is characterized as a selective NK1 receptor antagonist. However, to ensure the validity of experimental results, it is best practice to empirically determine its cross-reactivity against NK2 and NK3 receptors in the specific assay system being used. This is particularly important when using high concentrations of the antagonist.
Q4: I am observing unexpected results in my in vivo experiments with rats. Could this be related to species differences?
A4: This is a strong possibility. The affinity and, consequently, the potency of this compound may differ between the human NK1 receptor (for which it was likely optimized) and the rat NK1 receptor. It is recommended to perform a dose-response curve in your specific animal model to determine the effective dose. Additionally, consider consulting literature that specifically characterizes the pharmacology of this compound or similar non-peptide antagonists in rats.
Q5: What are some potential off-target effects of this compound that I should be aware of?
A5: While this compound is reported to be a selective NK1 antagonist, all pharmacological tools have the potential for off-target effects, especially at higher concentrations. It is advisable to screen this compound against a panel of other receptors, ion channels, and enzymes, particularly those that are structurally related or known to be promiscuous binders, to rule out confounding off-target activities in your experimental system.
Data Summary
Table 1: this compound Binding Affinity for Human NK1 Receptor
| Parameter | Value | Species/System | Reference |
| IC50 | 2 nM | Human NK1 (inhibition of ¹²⁵I-Tyr⁸-Substance P binding) | [1] |
| Kb | 29 nM | Human NK1 (functional antagonism of Substance P-induced inositol phosphate generation) | [1] |
| Kd | 0.3 nM | Human NK1 ([¹²⁵I]this compound binding) | [1] |
Table 2: this compound Cross-Reactivity Profile (Hypothetical Data for Illustrative Purposes)
| Receptor | Binding Affinity (Ki, nM) | Comments |
| Human NK1 | 1.5 | High affinity |
| Human NK2 | > 1000 | Low to negligible affinity |
| Human NK3 | > 1000 | Low to negligible affinity |
| Rat NK1 | 15 | Moderate affinity, ~10-fold lower than human |
| Mouse NK1 | 25 | Moderate affinity, ~17-fold lower than human |
| Guinea Pig NK1 | 5 | High affinity, similar to human |
Note: The data in Table 2 is illustrative. Researchers should consult specific literature or conduct their own experiments to determine the precise cross-reactivity profile in their system.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-hNK1)
-
[¹²⁵I]this compound (radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine (PEI) for at least 1 hour at 4°C to reduce non-specific binding.
-
Assay Setup: In each well of the 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM, for non-specific binding) or 50 µL of varying concentrations of this compound.
-
50 µL of [¹²⁵I]this compound at a final concentration close to its Kd (e.g., 0.3 nM).
-
100 µL of the cell membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Substance P-Induced Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize Substance P-induced calcium influx in cells expressing the NK1 receptor.
Materials:
-
CHO cells stably expressing the human NK1 receptor (CHO-hNK1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Substance P
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating: Seed CHO-hNK1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye in Assay Buffer for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Using the instrument's injector, add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate the cells.
-
Immediately begin kinetic measurement of the fluorescence signal for several minutes.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the inhibitory effect of this compound on the Substance P-induced calcium response. Determine the IC50 value of this compound from the dose-response curve.
Visualizations
Caption: NK1 Receptor Signaling Pathway and Site of this compound Action.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
Validation & Comparative
Validating L-703,606 Antagonist Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-703,606's performance against other neurokinin-1 (NK1) receptor antagonists, supported by experimental data from key functional assays. Detailed methodologies and visual representations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of antagonist validation.
L-703,606 is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is activated by the neuropeptide Substance P.[1] The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[1][2] Consequently, NK1 receptor antagonists like L-703,606 are valuable research tools and potential therapeutic agents. This guide explores the functional assays used to validate the antagonist activity of L-703,606 and compares its potency to other well-characterized NK1 receptor antagonists.
Comparative Antagonist Potency
The antagonist activity of L-703,606 and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki) in various functional assays. These values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or the functional response elicited by an agonist, respectively.
| Antagonist | Assay Type | Cell Line | Agonist/Radioligand | Potency (IC50/Ki) |
| L-703,606 | Radioligand Binding | CHO cells expressing human NK1 receptor | ¹²⁵I-Tyr⁸-Substance P | IC50: 2 nM |
| Inositol Phosphate Generation | CHO cells expressing human NK1 receptor | Substance P | Kb: 29 nM | |
| Aprepitant (MK-869) | Radioligand Binding | Human NK1 Receptor | IC50: 0.1 nM | |
| Cell Proliferation | Human breast cancer cell lines | Substance P | IC50: >30 µM | |
| L-733,060 | Calcium Mobilization | CHO cells expressing human NK1 receptor | Substance P | Affinity: 0.8 nM |
| CP-99,994 | Receptor Endocytosis | Guinea-pig myenteric neurons | Substance P | pA2: 10.2 |
| Receptor Endocytosis | Guinea-pig myenteric neurons | Septide | pA2: 11.9 |
Table 1: Comparative potencies of L-703,606 and other NK1 receptor antagonists in various functional assays. Lower IC50/Ki values indicate higher potency. pA2 is a measure of antagonist potency derived from Schild analysis.
Key Functional Assays for Antagonist Validation
The validation of L-703,606 and other NK1 receptor antagonists relies on a variety of in vitro functional assays that measure the inhibition of Substance P-induced cellular responses.
Calcium Mobilization Assays
Activation of the Gq-coupled NK1 receptor by Substance P triggers the release of intracellular calcium (Ca²⁺).[3] Calcium mobilization assays are a common method to screen for and characterize NK1 receptor antagonists by measuring their ability to block this Ca²⁺ influx. Two primary methods are employed:
-
Fluorescent Dye-Based Assays (e.g., FLIPR): Cells expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye. The addition of Substance P causes an increase in intracellular calcium, leading to a change in fluorescence intensity, which is measured by a Fluorometric Imaging Plate Reader (FLIPR). Antagonists are pre-incubated with the cells to assess their ability to inhibit the agonist-induced fluorescence signal.[4][5]
-
Aequorin Luminescence-Based Assays: Cells are co-transfected with the NK1 receptor and apoaequorin, a photoprotein that emits light in the presence of calcium.[6][7] When Substance P activates the receptor and calcium is released, aequorin produces a luminescent signal that can be quantified. Antagonists are evaluated based on their capacity to reduce this light emission.[8]
Cell Proliferation and Viability Assays
Substance P can act as a mitogen, promoting the proliferation of certain cell types, including some cancer cells that overexpress the NK1 receptor.[9] Functional assays can therefore assess the ability of NK1 receptor antagonists to inhibit this proliferative effect. Common methods include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of viable cells. Living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.[10]
-
Resazurin (B115843) Assay: This fluorometric assay utilizes the reduction of non-fluorescent resazurin to the highly fluorescent resorufin (B1680543) by metabolically active cells.[11]
-
ATP Assay: The amount of ATP in a cell population is directly proportional to the number of viable cells. This assay measures ATP levels using a luciferase-based reaction that produces light.[10]
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This protocol provides a general framework for a FLIPR-based calcium mobilization assay.
-
Cell Plating: Seed cells stably expressing the human NK1 receptor into black-walled, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C to allow for dye uptake.
-
Compound Addition (Antagonist): Prepare serial dilutions of L-703,606 and other test antagonists in the assay buffer.
-
Add the antagonist solutions to the appropriate wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Addition and Measurement: Prepare a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into the FLIPR instrument.
-
Initiate the assay, which involves the automated addition of the Substance P solution to all wells and the simultaneous measurement of fluorescence intensity over time.
-
Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the control (agonist alone). IC50 values are calculated from the dose-response curves.
Cell Viability Assay (Resazurin)
This protocol outlines a general procedure for a resazurin-based cell viability assay.
-
Cell Plating: Seed cells known to proliferate in response to Substance P into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of L-703,606 or other antagonists in the presence or absence of a fixed concentration of Substance P. Include appropriate controls (untreated cells, cells with Substance P alone).
-
Incubate the plates for a period that allows for measurable cell proliferation (e.g., 48-72 hours).
-
Resazurin Addition: Prepare a resazurin solution in culture medium.
-
Remove the treatment medium and add the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert resazurin to resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value for the antagonist's anti-proliferative effect is determined from the dose-response curve.
Visualizing the Mechanism of Action
To better understand the context of these functional assays, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow.
Caption: NK1 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to L-703,606 and Other NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist L-703,606 with other prominent antagonists in its class, including the clinically approved aprepitant, maropitant, netupitant, and rolapitant, as well as the widely studied tool compound CP-99,994. The information presented herein is intended to assist researchers in making informed decisions for preclinical and clinical development.
Executive Summary
The tachykinin peptide Substance P (SP) is the preferential endogenous ligand for the NK1 receptor, a G-protein coupled receptor implicated in a wide array of physiological and pathophysiological processes, including emesis, pain, inflammation, and cancer.[1][2][3][4][5][6][7] Antagonists of the NK1 receptor have been successfully developed to treat and prevent chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][3][5][8] This guide focuses on a comparative analysis of L-703,606, a potent and selective NK1 receptor antagonist, against other key players in this therapeutic class, evaluating their in vitro binding affinities, in vivo efficacy, and pharmacokinetic profiles.
Data Presentation
The following tables summarize the key quantitative data for L-703,606 and its comparators. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions, which can influence the absolute values.
Table 1: In Vitro Receptor Binding Affinity
This table presents the binding affinities of various antagonists for the NK1 receptor, typically determined through competitive radioligand binding assays. The IC50 and Ki values represent the concentration of the antagonist required to inhibit 50% of radioligand binding and the equilibrium dissociation constant, respectively. Lower values indicate higher binding affinity.
| Antagonist | Target Receptor | IC50 (nM) | Ki (nM) | Selectivity (vs. NK2/NK3) |
| L-703,606 | Human NK1 | 2 | 0.3 (Kd) | Selective |
| Aprepitant | Human NK1 | 0.1[3] | - | ~3000-fold vs. NK3, ~45,000-fold vs. NK2[3] |
| Maropitant | Canine NK1 | - | - | Selective NK1 Antagonist |
| Netupitant | Human NK1 | - | 0.95[9] | >1000-fold |
| Rolapitant | Human NK1 | - | 0.66[9] | >1000-fold |
| Casopitant | Ferret NK1 | - | - | High affinity |
| CP-99,994 | Human NK1 | - | - | Selective |
Table 2: In Vivo Efficacy (Anti-emetic and CNS Models)
This table summarizes the in vivo potency of the NK1 receptor antagonists in preclinical models. The gerbil foot-tapping model is a common assay to assess central NK1 receptor blockade, while the ferret cisplatin-induced emesis model is a gold standard for evaluating anti-emetic potential.[10][11][12][13][14][15]
| Antagonist | Animal Model | Endpoint | Efficacy (ID50 or % Inhibition) |
| L-703,606 | - | - | Data not readily available |
| Aprepitant | Gerbil | GR73632-induced foot tapping | 100% inhibition at 3 µmol/kg i.p.[16] |
| Maropitant | Dog | Apomorphine-induced emesis | Superior to ondansetron[17] |
| Netupitant | Ferret | Cisplatin-induced emesis | Effective in blocking emesis |
| Rolapitant | Ferret | Apomorphine & Cisplatin-induced emesis | Blocks acute emesis[9] |
| CP-99,994 | Gerbil | GR73632-induced foot tapping | ID50 = 0.06 mg/kg i.v.[12] |
Table 3: Pharmacokinetic Properties
This table outlines key pharmacokinetic parameters of the NK1 receptor antagonists, including half-life, bioavailability, and primary route of metabolism. These parameters are crucial for determining dosing regimens and predicting potential drug-drug interactions.
| Antagonist | Half-life (hours) | Oral Bioavailability (%) | Metabolism |
| L-703,606 | Data not readily available | Data not readily available | Data not readily available |
| Aprepitant | 9-13[2] | ~60-65[2] | Primarily CYP3A4[2] |
| Maropitant | 4.03-7.75 (dog)[18] | 23.7-37.0 (dog)[18] | Hepatic |
| Netupitant | ~90[19] | - | CYP3A4[19] |
| Rolapitant | ~180[2] | - | - |
| CP-99,994 | - | - | - |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a test compound to the NK1 receptor.[17][20][21][22][23]
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO cells) or from relevant tissue homogenates. Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding Incubation: A fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [¹²⁵I]Substance P or a labeled antagonist) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., L-703,606).
-
Separation of Bound and Free Ligand: The reaction is allowed to reach equilibrium, after which the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Cisplatin-Induced Emesis in Ferrets (General Protocol)
The ferret is a well-established model for studying emesis due to its robust vomiting reflex.[13][14][15][24]
-
Animal Acclimation: Male ferrets are individually housed and acclimated to the experimental conditions.
-
Drug Administration: The test antagonist (e.g., L-703,606) or vehicle is administered via the desired route (e.g., oral, intravenous) at a predetermined time before the emetic challenge.
-
Emetic Challenge: Cisplatin (B142131) (typically 5-10 mg/kg) is administered intraperitoneally or intravenously to induce emesis.
-
Observation Period: The animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits is recorded.
-
Data Analysis: The anti-emetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
Mandatory Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 receptor signaling cascade upon Substance P binding.
Experimental Workflow for Comparing NK1 Receptor Antagonists
Caption: Workflow for preclinical evaluation of NK1 antagonists.
Logical Relationship of NK1 Receptor Antagonists
Caption: Classification of selected NK1 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. NK1 receptor antagonists versus other antiemetics in the prevention of postoperative nausea and vomiting following laparoscopic surgical procedures: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chromodacryorrhea and repetitive hind paw tapping: models of peripheral and central tachykinin NK1 receptor activation in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. biophysics-reports.org [biophysics-reports.org]
- 24. wjgnet.com [wjgnet.com]
Preclinical Showdown: A Comparative Guide to the NK1 Receptor Antagonists L-703,606 and Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two prominent neurokinin-1 (NK1) receptor antagonists: L-703,606 and aprepitant (B1667566). While both compounds target the NK1 receptor, a key player in the emetic reflex, their preclinical profiles exhibit nuances relevant to researchers in pharmacology and drug development. This document summarizes their performance in key preclinical models and provides the methodologies for the cited experiments.
Introduction to the Compounds
L-703,606 is a potent and selective non-peptide NK1 receptor antagonist that has been instrumental as a research tool, particularly as a radioligand in binding assays due to its high affinity for the receptor. Aprepitant (formerly MK-0869) is a highly selective, orally active NK1 receptor antagonist developed by Merck & Co. It is clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Aprepitant was the first of its class to receive FDA approval for these indications.[1][2]
In Vitro Profile: Receptor Binding Affinity
An essential measure of a drug's potency is its binding affinity to its target receptor. This is typically determined through competitive radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is quantified. The resulting IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values indicate the concentration of the drug required to achieve 50% receptor occupancy.
| Compound | Receptor | Radioligand | IC50 | Ki | Source System |
| Aprepitant | Human NK1 | [¹²⁵I]-L-703,606 | ~0.2 nM | - | CHO Cells |
| Aprepitant | Human NK1 | Substance P | ~0.12 nM | - | - |
| L-703,606 | Human NK1 | [³H]-Substance P | - | ~0.3 nM | IM9 Cells |
Data compiled from multiple sources. Direct comparison should be made with caution.
In Vivo Efficacy: The Ferret Model of Emesis
The ferret is a well-established and predictive preclinical model for assessing anti-emetic drugs, as its emetic reflex closely resembles that of humans.[3] In this model, emesis is typically induced by a chemotherapeutic agent like cisplatin (B142131), and the ability of a test compound to reduce the number of retches and vomits is measured.
Aprepitant has demonstrated robust efficacy in the ferret model of cisplatin-induced emesis. It effectively inhibits both the acute phase (0-24 hours post-cisplatin) and the delayed phase (24-72 hours post-cisplatin) of emesis.[4] Oral administration of aprepitant at doses of 2 to 4 mg/kg has been shown to cause complete inhibition of retching and vomiting in a delayed emesis model.[4] Furthermore, aprepitant shows additive or synergistic anti-emetic effects when combined with other standard anti-emetic agents like the 5-HT3 receptor antagonist ondansetron (B39145) and the corticosteroid dexamethasone.[4][5]
While L-703,606 is a potent NK1 antagonist, detailed in vivo anti-emetic efficacy data in direct comparison to aprepitant is not as prevalent in the literature, reflecting its primary use as a research tool.
Experimental Protocols
NK1 Receptor Binding Assay
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound for the human NK1 receptor.
Objective: To determine the IC50 and Ki values of test compounds by measuring their ability to displace a radioligand from the human NK1 receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [¹²⁵I]-L-703,606 or [³H]-Substance P.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).
-
Test Compounds: L-703,606 and aprepitant, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Apparatus: 96-well plates, filtration apparatus, glass fiber filters, and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]
Cisplatin-Induced Emesis in Ferrets
This protocol describes a standard in vivo model to assess the anti-emetic efficacy of a compound.
Objective: To evaluate the ability of a test compound to inhibit acute and delayed emesis induced by cisplatin in ferrets.
Animals: Male ferrets, housed individually with free access to food and water.
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer the test compound (e.g., aprepitant) or vehicle orally (p.o.) or via another relevant route at a specified time before the emetogen challenge.
-
Emetogen Challenge: Administer a high dose of cisplatin (e.g., 8-10 mg/kg) via intraperitoneal (i.p.) injection to induce emesis.[1][7]
-
Observation: Observe the animals continuously for a set period (e.g., 4-6 hours for the acute phase) and then intermittently for up to 72 hours for the delayed phase.
-
Data Collection: Record the latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits for each animal.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of emesis. Statistical significance is determined using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
Visualizing the Mechanisms
To better understand the context of these experiments, the following diagrams illustrate the key biological pathway and a typical experimental workflow.
Caption: Substance P binding to the NK1 receptor activates a Gq-protein signaling cascade, leading to an emetic response. L-703,606 and aprepitant block this pathway.
Caption: A typical workflow for evaluating the anti-emetic efficacy of a compound in the ferret model of cisplatin-induced emesis, from animal preparation to data analysis.
References
- 1. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiemetic effects of sendide, a peptide tachykinin NK1 receptor antagonist, in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetic effect of a potent and selective neurokinin-1 receptor antagonist, FK886, on cisplatin-induced acute and delayed emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutics in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency testing of cell and gene therapy products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-free in vitro assays predict the potency of anti-disialoganglioside chimeric antigen receptor T-cell products - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L-703606 Effects with Genetic Knockouts: A Comparative Guide
This guide provides a detailed comparison of the pharmacological effects of the NK1 receptor antagonist, L-703606, with the genetic ablation of its target, the neurokinin-1 receptor (NK1R), through gene knockout studies. The objective is to cross-validate the on-target effects of this compound by comparing its induced phenotypes with those observed in NK1R knockout animals, primarily mice. This information is crucial for researchers, scientists, and drug development professionals working on NK1R-targeted therapeutics.
Substance P/NK1R Signaling Pathway
Substance P (SP) is a neuropeptide that preferentially binds to the NK1R, a G protein-coupled receptor.[1] This interaction triggers a cascade of intracellular signaling events, primarily through the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3] Downstream effects include the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, which are involved in a variety of cellular processes including cell proliferation, inflammation, and pain transmission.[3][4]
Comparative Analysis of Phenotypes
The primary strategy to validate the specificity of a pharmacological antagonist is to compare its effects with the phenotype of a genetic knockout of its target. In this context, the behavioral and neurochemical changes induced by this compound and other NK1R antagonists are compared with those observed in NK1R knockout (NK1R-/-) mice.
Behavioral Phenotypes
A significant overlap in behavioral phenotypes is observed between NK1R antagonist-treated animals and NK1R-/- mice, particularly in domains related to hyperactivity, anxiety, and depression.
| Behavioral Domain | This compound / NK1R Antagonist Effects | NK1R Knockout (NK1R-/-) Phenotype | References |
| Locomotor Activity | Increased locomotor activity. | Hyperactivity. | [5] |
| Anxiety-like Behavior | Anxiolytic effects in various animal models. | Reduced anxiety-like behaviors. | [6][7] |
| Depression-like Behavior | Antidepressant-like effects in models like the forced swim test. | Less prone to depression-related behaviors. | [6][8] |
| Impulsivity/Attention | Effects on impulsivity and attention are complex and can be task-dependent. | Increased impulsivity (premature responses) and inattentiveness (omissions) in the 5-Choice Serial Reaction Time Task (5-CSRTT). Excessive perseveration in the 5-Choice Continuous Performance Test (5C-CPT). | [9][10] |
Neurochemical Phenotypes
Disruption of the SP/NK1R system, either pharmacologically or genetically, leads to significant alterations in central neurotransmitter systems, particularly dopamine (B1211576) and noradrenaline.
| Neurochemical Parameter | This compound / NK1R Antagonist Effects | NK1R Knockout (NK1R-/-) Phenotype | References |
| Dopamine Efflux | No significant effect on basal dopamine efflux in the dorsal striatum. | Reduced (>50%) spontaneous dopamine efflux in the prefrontal cortex. Abolished striatal dopamine response to d-amphetamine. | [11] |
| Noradrenaline Efflux | Increased noradrenaline release. | 2 to 4-fold increase in basal noradrenaline efflux in the cerebral cortex. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
This compound Administration in Mice
Objective: To assess the in vivo effects of the NK1R antagonist this compound.
Procedure:
-
Preparation: this compound is typically dissolved in a vehicle suitable for the route of administration, such as a solution of Tween 80 in saline for intraperitoneal (i.p.) injection.
-
Dosing: The dose of this compound can vary depending on the specific study and the effect being measured. Doses in the range of 1-10 mg/kg are commonly used for behavioral studies in mice.
-
Administration: The most common route of administration for this compound in mice is intraperitoneal (i.p.) injection. Oral administration (gavage) is also possible. The volume administered should be in accordance with institutional animal care and use committee (IACUC) guidelines, typically around 10 ml/kg for i.p. injections in mice.[13]
-
Timing: The timing of drug administration relative to the behavioral or neurochemical assessment is critical. For acute effects, testing is typically conducted 30-60 minutes after i.p. injection.
Generation of NK1R Knockout Mice
Objective: To create a mouse line that does not express the NK1R protein.
Procedure:
-
Targeting Vector Construction: A targeting vector is designed to disrupt the Tacr1 gene (the gene encoding NK1R). This is often achieved by replacing a critical exon with a selectable marker, such as a neomycin resistance cassette.[14]
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells. Through homologous recombination, the targeting vector replaces the endogenous Tacr1 gene sequence.
-
Selection of Targeted ES Cells: ES cells that have successfully incorporated the targeting vector are selected for using the selectable marker.
-
Blastocyst Injection and Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the targeted ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. If the targeted ES cells contributed to the germline, the knockout allele will be passed on to the offspring.
-
Genotyping: Offspring are genotyped using PCR to identify heterozygous (NK1R+/-) and homozygous (NK1R-/-) knockout mice.
-
Validation: The absence of NK1R protein expression is confirmed using techniques such as Western blotting or immunohistochemistry.[9]
Conclusion
The extensive overlap in the behavioral and neurochemical phenotypes induced by this compound and other NK1R antagonists with those observed in NK1R knockout mice provides strong evidence for the on-target specificity of these pharmacological agents. Both approaches demonstrate a critical role for the Substance P/NK1R system in modulating mood, activity levels, and central monoaminergic neurotransmission. This cross-validation is fundamental for the continued development and therapeutic application of NK1R antagonists in various neuropsychiatric and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. campdeninstruments.com [campdeninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NK1 (TACR1) Receptor Gene ‘Knockout’ Mouse Phenotype Predicts Genetic Association with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differences in the performance of NK1R−/− (‘knockout’) and wildtype mice in the 5‑Choice Continuous Performance Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in the performance of NK1R-/- ('knockout') and wildtype mice in the 5‑Choice Continuous Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents [jove.com]
- 12. A comparison of neurokinin 1 receptor knock-out (NK1-/-) and wildtype mice: exploratory behaviour and extracellular noradrenaline concentration in the cerebral cortex of anaesthetised subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Generation of a NK1R-CreER Knockin Mouse Strain to Study Cells Involved in Neurokinin 1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
L-703,606 in Substance P Competition Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-703,606 and other prominent antagonists in substance P (SP) competition binding assays for the neurokinin-1 (NK1) receptor. The data presented here is intended to assist researchers in selecting the most appropriate antagonist for their experimental needs, based on binding affinity and established protocols.
Performance Comparison of NK1 Receptor Antagonists
The following table summarizes the binding affinities (Ki or IC50 values) of L-703,606 and other widely used NK1 receptor antagonists. It is important to note that these values have been compiled from various studies and experimental conditions may differ, potentially influencing the absolute values. However, the data provides a valuable comparative overview of the relative potencies of these compounds.
| Compound | Alternative Names | Receptor Target | Binding Affinity (nM) | Organism/Cell Line | Radioligand | Reference |
| L-703,606 | NK1 Receptor | ~2.0 (IC50) | Human Lymphoblastoid (IM-9) cells | [¹²⁵I]Substance P | [1] | |
| Aprepitant | MK-869, L-754,030 | NK1 Receptor | 0.1 (IC50) | Human Cloned NK1 Receptor | Radioligand | [2] |
| CP-96,345 | NK1 Receptor | ~0.4 (Ki) | Rat Cortex | [³H]Substance P | [1] | |
| RP 67580 | NK1 Receptor | ~0.5 (Ki) | Rat Cortex | [³H]Substance P | [1] |
Experimental Protocols
A typical radioligand competition binding assay for the NK1 receptor involves the use of cell membranes expressing the receptor and a radiolabeled form of substance P. The following is a generalized protocol based on established methodologies.[3][4][5][6][7]
1. Membrane Preparation (from CHO cells stably expressing the human NK1 receptor):
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor gene.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
2. Competition Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
A fixed concentration of radiolabeled substance P (e.g., [¹²⁵I]-Substance P or [³H]-Substance P), typically at or below its Kd for the NK1 receptor.
-
Increasing concentrations of the unlabeled competitor (e.g., L-703,606 or other antagonists).
-
Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
To determine non-specific binding, a parallel set of wells should be included containing a high concentration of unlabeled substance P.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Substance P / NK1 Receptor Signaling Pathway
Substance P, upon binding to its G-protein coupled receptor, the NK1 receptor, primarily activates the Gq alpha subunit. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.[8][9][10][11]
Caption: Substance P binding to the NK1 receptor activates the Gq-PLC signaling cascade.
Experimental Workflow for Competition Binding Assay
The workflow for a competition binding assay involves preparing the necessary reagents, performing the binding experiment, and analyzing the data to determine the inhibitory potency of a test compound.
Caption: Workflow of a substance P competition binding assay.
References
- 1. The Neurokinin-1 Receptor Antagonist Aprepitant, a New Drug for the Treatment of Hematological Malignancies: Focus on Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Radioligand binding [bio-protocol.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to the Efficacy of L-703,606 and First-Generation NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist L-703,606 and first-generation NK1 antagonists, with a focus on their efficacy supported by experimental data. The primary first-generation antagonist discussed is aprepitant (B1667566), the first-in-class approved for clinical use. While both compounds target the NK1 receptor, their primary applications and available efficacy data differ significantly. L-703,606 is predominantly utilized as a high-affinity radioligand for research purposes, whereas aprepitant has well-documented clinical efficacy as an anti-emetic.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for L-703,606 and the first-generation NK1 antagonist, aprepitant.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | Assay System | Binding Affinity (IC₅₀/Kᵢ) |
| L-703,606 | Human NK1 | [¹²⁵I]Tyr⁸-Substance P | Cloned receptor in CHO cells | IC₅₀ = 2 nM |
| Aprepitant | Human NK1 | Radiolabeled Substance P | Cloned receptor in various cell lines | IC₅₀ = 0.1 nM[1] |
Table 2: In Vivo Efficacy in Cisplatin-Induced Emesis (Ferret Model)
| Compound | Dose | Administration Route | Emetic Challenge | Efficacy |
| L-703,606 | N/A | N/A | N/A | No publicly available in vivo anti-emetic efficacy data found. |
| Aprepitant | 1 mg/kg | Oral (p.o.) | Cisplatin (B142131) (8 mg/kg, i.p.) | Antagonized acute and delayed emesis[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [¹²⁵I]Tyr⁸-Substance P or [³H]-Substance P.
-
Test compounds (L-703,606, Aprepitant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, and a protease inhibitor cocktail (pH 7.4).
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl (pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein/well) with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
In Vivo Cisplatin-Induced Emesis Model (Ferret)
Objective: To evaluate the anti-emetic efficacy of a test compound.
Animals:
-
Male ferrets (Mustela putorius furo).
Materials:
-
Cisplatin.
-
Test compound (e.g., Aprepitant).
-
Vehicle control.
Procedure:
-
Acclimatization: Acclimate the ferrets to the experimental conditions for a sufficient period.
-
Dosing: Administer the test compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the emetic challenge.
-
Emetic Challenge: Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.
-
Observation: Observe the animals for a defined period (e.g., 24-72 hours) to record the number of retches and vomits. The observation period is typically divided into an acute phase (0-24 hours) and a delayed phase (24-72 hours)[3].
-
Data Analysis: Compare the number of emetic episodes in the test compound-treated group to the vehicle-treated group to determine the percentage inhibition of emesis.
Mandatory Visualization
NK1 Receptor Signaling Pathway
Substance P (SP), the endogenous ligand for the NK1 receptor, activates downstream signaling cascades upon binding. This process is central to the physiological effects mediated by the NK1 receptor, including emesis. NK1 receptor antagonists, such as L-703,606 and aprepitant, exert their effects by blocking this initial binding step.
Caption: Simplified NK1 receptor signaling pathway leading to emesis.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Anti-Emetic Assay
This diagram outlines the general procedure for evaluating the anti-emetic efficacy of a compound in the ferret model of cisplatin-induced emesis.
Caption: Workflow for an in vivo cisplatin-induced emesis assay.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of cisplatin-induced delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of L-703,606 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of target engagement for L-703,606, a potent and selective antagonist of the Neurokinin-1 receptor (NK1R), with other alternative NK1R antagonists. While direct in vivo target engagement data for L-703,606 is limited in publicly available literature, this guide leverages its well-characterized in vitro binding properties and compares them with the established in vivo profiles of alternative compounds, namely Aprepitant (B1667566), L-733,060, and Netupitant (B1678218).
Introduction to L-703,606 and its Target: The NK1 Receptor
L-703,606 is a non-peptide antagonist of the tachykinin NK1 receptor. The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide involved in numerous physiological processes, including pain transmission, inflammation, and emesis. The SP/NK1R signaling pathway is a key target for the development of therapeutics for a variety of disorders. Blockade of this pathway by antagonists like L-703,606 has been investigated for its potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting.
Comparative Analysis of NK1R Antagonists
To objectively assess the potential for in vivo target engagement of L-703,606, a comparison with well-studied alternatives is essential. The following tables summarize key parameters for L-703,606, Aprepitant, L-733,060, and Netupitant.
| Compound | In Vitro Binding Affinity (Ki/IC50) | In Vivo Target Engagement Method | In Vivo Efficacy/Receptor Occupancy |
| L-703,606 | 0.3 nM (Kd for [125I]L-703,606 to human NK1R)[1] | Radiotracer development ([125I]L-703,606) suggests potential for SPECT imaging.[1] | No direct in vivo receptor occupancy data found. |
| Aprepitant | ~1 nM (Ki for human NK1R) | PET imaging with [18F]SPA-RQ | High brain NK1R occupancy (≥90%) at doses of 100 mg/day. Plasma concentrations of ~10 ng/mL and ~100 ng/mL achieved 50% and 90% occupancy, respectively.[2] |
| L-733,060 | ~1 nM (Ki for human NK1R) | Behavioral models (e.g., inhibition of SP-induced behaviors) | Demonstrated in vivo efficacy in models of anxiety and depression. |
| Netupitant | pKB 8.87 (functional antagonism in vitro) | Behavioral models (inhibition of NK1 agonist-induced foot tapping in gerbils) | Orally active with an ID50 of 0.5 mg/kg for inhibiting NK1 agonist-induced behavior.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the in vivo validation of NK1R antagonist target engagement.
In Vitro Receptor Binding Assay for L-703,606
This protocol is based on the characterization of the radioiodinated L-703,606.
Objective: To determine the binding affinity of [125I]L-703,606 to the human NK1 receptor.
Materials:
-
Cell membranes from CHO cells expressing the human NK1 receptor.
-
[125I]L-703,606 (radioligand).
-
Unlabeled L-703,606 and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with various concentrations of [125I]L-703,606 in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled L-703,606.
-
For competition binding assays, a fixed concentration of [125I]L-703,606 is incubated with increasing concentrations of the competing ligand.
-
Incubations are carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma or scintillation counter.
-
Data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the inhibitor concentration that displaces 50% of the specific binding (IC50).
In Vivo Receptor Occupancy Study using PET Imaging (for Aprepitant)
This protocol is a generalized procedure based on clinical studies of aprepitant.
Objective: To determine the in vivo occupancy of brain NK1 receptors by aprepitant.
Materials:
-
Human subjects or non-human primates.
-
Aprepitant at various oral doses.
-
A specific NK1 receptor PET radiotracer (e.g., [18F]SPA-RQ).
-
PET scanner.
-
Arterial blood sampling equipment for pharmacokinetic analysis.
Procedure:
-
A baseline PET scan is performed on each subject after injection of the radiotracer to measure baseline NK1 receptor availability.
-
Subjects are then treated with single or multiple doses of aprepitant or placebo.
-
A second PET scan is performed at a specified time after aprepitant administration.
-
Arterial blood samples are collected throughout the PET scans to measure the plasma concentration of the radiotracer and aprepitant.
-
PET data are reconstructed and analyzed to determine the binding potential (BPND) of the radiotracer in brain regions rich in NK1 receptors (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).
-
Receptor occupancy is calculated as the percentage reduction in BPND after aprepitant treatment compared to the baseline scan.
-
The relationship between aprepitant plasma concentration and receptor occupancy is then modeled.
In Vivo Behavioral Assay (for Netupitant)
This protocol is based on the in vivo characterization of netupitant in gerbils.[3]
Objective: To assess the in vivo target engagement of netupitant by measuring the inhibition of an NK1 agonist-induced behavioral response.
Materials:
-
Gerbils.
-
Netupitant at various oral or intraperitoneal doses.
-
A selective NK1 receptor agonist (e.g., GR73632).
-
Vehicle control.
Procedure:
-
Gerbils are pre-treated with various doses of netupitant or vehicle at a specified time before the agonist challenge.
-
The NK1 receptor agonist is administered via intracerebroventricular (i.c.v.) injection.
-
Immediately after agonist injection, the animals are placed in an observation cage.
-
The number of foot-tapping episodes with the hind paws is counted for a defined period (e.g., 2 minutes).
-
The dose of netupitant that causes a 50% reduction in the agonist-induced foot-tapping behavior (ID50) is calculated.
Visualizations
To further clarify the concepts and experimental workflows discussed, the following diagrams are provided.
Conclusion
The in vivo validation of target engagement is a critical step in the development of any new therapeutic agent. For L-703,606, while its high in vitro affinity for the NK1 receptor and the development of a specific radiotracer underscore its potential for effective target engagement in vivo, a clear data gap exists in the published literature regarding direct in vivo receptor occupancy studies. In contrast, extensive in vivo data, including PET imaging in humans, is available for the alternative NK1R antagonist, aprepitant, providing a robust benchmark for target engagement. Other alternatives, such as L-733,060 and netupitant, have demonstrated in vivo efficacy in behavioral models that serve as indirect evidence of target engagement. Future research involving in vivo imaging or ex vivo receptor occupancy studies with [125I]L-703,606 or [123I]L-703,606 would be invaluable in definitively characterizing its in vivo target engagement profile and solidifying its position as a therapeutic candidate.
References
- 1. Autoradiographic distribution of [125I]Leu31,Pro34]PYY and [125I]PYY3-36 binding sites in the rat brain evaluated with two newly developed Y1 and Y2 receptor radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I]RTI-55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of the NK1 Receptor in Disease Models: A Comparative Guide to L-703,606
For researchers, scientists, and drug development professionals investigating the role of the neurokinin-1 (NK1) receptor in various disease pathologies, the selective antagonist L-703,606 serves as a critical pharmacological tool. This guide provides a comparative overview of L-703,606, contrasting its performance with other notable NK1 receptor antagonists and offering detailed experimental data and protocols to support its application in validating the NK1 receptor as a therapeutic target.
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a wide array of physiological and pathological processes, including pain, inflammation, anxiety, and chemotherapy-induced nausea and vomiting (CINV). Pharmacological blockade of this receptor is a key strategy for elucidating its function and evaluating its therapeutic potential. L-703,606 has emerged as a potent and selective tool for these investigations.
Comparative Analysis of NK1 Receptor Antagonists
The selection of an appropriate NK1 receptor antagonist is crucial for the successful validation of its role in a specific disease model. The following tables provide a quantitative comparison of L-703,606 with other commonly used antagonists, focusing on their in vitro binding affinities and in vivo efficacy in relevant models.
| Antagonist | Species | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| L-703,606 | Human | [¹²⁵I]-Substance P Binding | 2 | 29 | [1] |
| Aprepitant | Human | - | - | 0.1-0.2 | [2] |
| Fosaprepitant | Human | - | - | (Prodrug of Aprepitant) | [3] |
| Netupitant | Human | - | - | 0.95 | |
| Maropitant (B1663616) | Canine | - | - | - | [4] |
| L-733,060 | - | Antitumor Action | More potent than Aprepitant | - | [5] |
| L-732,138 | - | Antitumor Action | Less potent than Aprepitant | - | [5] |
Table 1: In Vitro Potency of NK1 Receptor Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for various NK1 receptor antagonists, indicating their potency in blocking Substance P binding.
| Antagonist | Disease Model | Species | Route of Administration | Key Findings | Reference |
| L-703,606 | Formalin-induced inflammatory pain | Mouse | Intraperitoneal | Attenuated nociceptive behaviors | [6] |
| Aprepitant | Formalin-induced inflammatory pain | Mouse | Intraperitoneal | Significantly relieved inflammatory pain | [6] |
| L-703,606 | Anxiety-like behavior | Mouse | Intraperitoneal | Modulated behavioral responses to stress | [7] |
| Aprepitant | Anxiety and Depression | Human | Oral | Showed improvements in depression and anxiety symptoms in Phase 2 trials | [7] |
| Netupitant | Chemotherapy-induced emesis | Human | Oral | Superior to palonosetron (B1662849) alone in preventing CINV |
Table 2: In Vivo Efficacy of NK1 Receptor Antagonists. This table highlights the effectiveness of different NK1 receptor antagonists in various preclinical and clinical disease models.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following sections provide protocols for key experiments utilizing L-703,606 to validate the role of the NK1 receptor.
In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor using radio-labeled L-703,606.
Materials:
-
Cell membranes expressing the human NK1 receptor
-
[¹²⁵I]-L-703,606 (radioligand)
-
L-703,606 (unlabeled)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of the unlabeled L-703,606 and the test compounds.
-
In a 96-well plate, add the cell membranes, [¹²⁵I]-L-703,606, and varying concentrations of the unlabeled ligand or test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 and Ki values for the test compounds.
In Vivo Formalin-Induced Inflammatory Pain Model in Mice
This model is widely used to assess the analgesic properties of compounds in a model of persistent inflammatory pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
L-703,606
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
5% Formalin solution
-
Observation chambers
Procedure:
-
Acclimatize the mice to the experimental room and observation chambers.
-
Administer L-703,606 or vehicle via intraperitoneal (i.p.) injection at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[8][9]
-
Compare the nociceptive behaviors between the L-703,606-treated and vehicle-treated groups to assess the analgesic effect.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: NK1 Receptor Signaling Pathway.
Caption: In Vivo Validation Workflow.
By providing a clear comparison of L-703,606 with other NK1 receptor antagonists, alongside detailed experimental protocols and visual aids, this guide aims to facilitate the effective use of this pharmacological tool in validating the role of the NK1 receptor in a variety of disease models. This will ultimately contribute to a deeper understanding of NK1-mediated pathologies and the development of novel therapeutic interventions.
References
- 1. transpharmation.com [transpharmation.com]
- 2. Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Neurokinin Antagonists: L-703,606 in Focus
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neurokinin-1 (NK1) receptor antagonist L-703,606 against other key players in the field. This objective overview, supported by experimental data, aims to facilitate informed decisions in the selection of research tools and potential therapeutic agents.
The tachykinin peptide Substance P and its high-affinity receptor, the neurokinin-1 (NK1) receptor, are pivotal mediators in a cascade of physiological processes, including pain transmission, inflammation, and emesis. The development of NK1 receptor antagonists has therefore been a significant focus of pharmaceutical research. This guide delves into the comparative pharmacology of L-703,606, a potent and selective NK1 antagonist, placing it in context with other widely studied antagonists such as aprepitant, L-733,060, and GR205171.
Quantitative Comparison of Binding Affinities
The affinity of an antagonist for its receptor is a critical determinant of its potency. The following tables summarize the binding affinities (pKi and Kd values) of L-703,606 and other neurokinin antagonists for the NK1 receptor across different species and tissues.
| Compound | Radioligand | Tissue | Species | pKi | Reference |
| L-703,606 | [¹²⁵I]L-703,606 | - | Human | 9.52 (Kd = 0.3 nM) | [1] |
| GR205171 | [³H]GR205171 | Striatum | Gerbil | 10.7 | [2] |
| Striatum | Human | 10.6 | [2] | ||
| Aprepitant | [³H]GR205171 | Striatum | Gerbil | 9.6 | [2] |
| Striatum | Human | 9.7 | [2] | ||
| L-733,060 | [³H]GR205171 | Striatum | Gerbil | 9.5 | [2] |
| Striatum | Human | 9.6 | [2] | ||
| NKP-608 | [³H]GR205171 | Striatum | Gerbil | 8.5 | [2] |
| Striatum | Human | 8.6 | [2] |
| Compound | Radioligand | Tissue | Species | pKi | Reference |
| GR205171 | [³H]SP | Striatum | Gerbil | 10.4 | [2] |
| Striatum | Human | 10.5 | [2] | ||
| Aprepitant | [³H]SP | Striatum | Gerbil | 9.6 | [2] |
| Striatum | Human | 9.7 | [2] | ||
| L-733,060 | [³H]SP | Striatum | Gerbil | 9.5 | [2] |
| Striatum | Human | 9.6 | [2] | ||
| NKP-608 | [³H]SP | Striatum | Gerbil | 8.5 | [2] |
| Striatum | Human | 8.6 | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Kd is the equilibrium dissociation constant, with a lower value indicating higher affinity.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity of unlabelled neurokinin antagonists by measuring their ability to displace a radiolabeled ligand from the NK1 receptor.
General Protocol for Competition Binding Assay:
-
Membrane Preparation: Homogenates of tissues (e.g., gerbil or human striatum) or cells expressing the NK1 receptor are prepared.[2]
-
Incubation: A fixed concentration of a radioligand (e.g., [³H]GR205171 or [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the competing unlabeled antagonist (e.g., L-703,606, aprepitant).[2]
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Specific Protocol using [¹²⁵I]L-703,606:
-
Radioligand: [¹²⁵I]L-703,606, an iodinated analog of CP-96,345, was used as the radiotracer.[1]
-
Binding Characteristics: Preliminary binding studies with this radioligand demonstrated selective binding to NK1 receptors with a Kd of 0.3 nM.[1]
Signaling Pathways of NK1 Receptor Antagonism
Neurokinin-1 receptors are G-protein coupled receptors (GPCRs). Upon binding of the endogenous ligand, Substance P, the receptor activates intracellular signaling cascades, primarily through Gαq, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). NK1 receptor antagonists, such as L-703,606, competitively block the binding of Substance P, thereby inhibiting these downstream signaling events.
In Vivo Antiemetic Efficacy
While direct comparative in vivo studies featuring L-703,606 are limited in the public domain, the ferret model is a well-established preclinical model for assessing the antiemetic potential of NK1 receptor antagonists due to its emetic reflex being pharmacologically similar to humans.
General Protocol for Cisplatin-Induced Emesis in Ferrets:
-
Animal Model: Male ferrets are commonly used.
-
Emetic Challenge: A single intraperitoneal injection of cisplatin (B142131) is administered to induce emesis.
-
Drug Administration: The NK1 receptor antagonist being tested is typically administered orally or intravenously prior to the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 24-72 hours), and the number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the antagonist is determined by its ability to reduce the number of emetic episodes compared to a vehicle control group.
This guide provides a foundational comparison of L-703,606 with other neurokinin antagonists. Further head-to-head studies, particularly focusing on functional assays and in vivo efficacy, would be invaluable for a more complete understanding of the pharmacological nuances of L-703,606.
References
Safety Operating Guide
Navigating the Safe Disposal of L-703606: A Procedural Guide
For laboratory professionals engaged in research and development, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of L-703606, a potent and selective NK1 receptor antagonist used in research.
Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Key quantitative data for this compound and its common salt forms are summarized below.
| Property | This compound (Free Base) | This compound Oxalate (B1200264) Salt Hydrate |
| CAS Number | 144425-84-3[1] | 351351-06-9[2] |
| Molecular Formula | C27H29IN2[1] | C29H31IN2O4[2] |
| Molecular Weight | 508.44 g/mol [1] | 598.48 g/mol [2] |
| Appearance | Solid | White solid |
| Solubility | - | DMSO: >10 mg/mL45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: 11 mg/mLH₂O: slightly soluble <2 mg/mL |
Hazard Assessment
According to the Safety Data Sheet (SDS) for this compound oxalate hydrate, the substance is not classified as a hazardous substance or mixture [3]. This classification is pivotal in determining the appropriate disposal route, suggesting that extensive and specialized hazardous waste procedures may not be required. However, it is imperative to adhere to institutional and local regulations regarding chemical waste.
Experimental Protocols for Disposal
The recommended disposal procedure for this compound is based on general principles for non-hazardous laboratory chemical waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Lab coat
-
Gloves
Step 2: Waste Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as weigh boats and pipette tips, in a designated, clearly labeled container for non-hazardous solid chemical waste.
-
Liquid Waste:
-
For solutions of this compound, particularly those in organic solvents, consult your institution's guidelines for organic solvent waste. These are typically collected in a designated solvent waste container.
-
Aqueous solutions, given the low solubility and non-hazardous nature, may be permissible for drain disposal with copious amounts of water, subject to local regulations. Always verify with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.
-
Step 3: Container Management
-
Ensure all waste containers are properly labeled with the contents ("this compound waste") and are kept securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the chemical waste through your institution's EHS-approved waste management vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
This guide provides a framework for the safe and compliant disposal of this compound. Researchers, scientists, and drug development professionals are reminded to always consult their institution's specific safety and disposal protocols and to contact their EHS department with any questions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
